LH1306
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[2-[[6-[[3-[3-[[5-[(2-acetamidoethylamino)methyl]-6-methoxypyridin-2-yl]oxymethyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-methoxypyridin-3-yl]methylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N6O6/c1-25-31(23-49-35-15-13-29(37(43-35)47-5)21-39-17-19-41-27(3)45)9-7-11-33(25)34-12-8-10-32(26(34)2)24-50-36-16-14-30(38(44-36)48-6)22-40-18-20-42-28(4)46/h7-16,39-40H,17-24H2,1-6H3,(H,41,45)(H,42,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRITEYTYHQVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC)COC4=NC(=C(C=C4)CNCCNC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of LH1306 in Cancer Immunotherapy
Notice: Information regarding a specific compound designated "LH1306" and its mechanism of action in cancer immunotherapy is not available in the public domain or scientific literature based on the conducted search. The following guide is a structured template illustrating the type of information and analysis that would be provided if data on this compound were accessible. This framework can be utilized by researchers and drug development professionals once specific details about the compound become available.
Executive Summary
This section would typically provide a high-level overview of this compound, including its molecular nature, its proposed target in the context of cancer immunotherapy, and a summary of its key therapeutic effects and mechanism of action.
Introduction to this compound
This chapter would introduce this compound, detailing its chemical properties, class of drug (e.g., small molecule inhibitor, monoclonal antibody, etc.), and the scientific rationale for its development as a cancer immunotherapy agent.
Core Mechanism of Action
Here, the specific molecular interactions of this compound would be elucidated. This would involve a detailed description of its binding target(s) and the downstream consequences of this interaction on immune cells and cancer cells.
Signaling Pathway Modulation
A detailed explanation of the signaling pathways affected by this compound would be provided. This would include diagrams generated using the DOT language to visualize the complex biological processes.
Diagram: Proposed Signaling Pathway of this compound
A conceptual diagram illustrating a hypothetical mechanism where this compound inhibits a negative regulator on T-cells, promoting their activation and subsequent tumor cell killing.
Preclinical and Clinical Data
This section would present a comprehensive summary of the available data from preclinical studies (in vitro and in vivo models) and any clinical trials.
Quantitative Data Summary
All quantitative data would be organized into tables for clear comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (nM) | Target Engagement Assay (EC50, nM) |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
Experimental Protocols
This chapter would provide detailed methodologies for the key experiments that would be cited in a full report.
T-Cell Activation Assay
A step-by-step protocol for assessing T-cell activation in the presence of this compound would be described here.
Diagram: Experimental Workflow for T-Cell Activation Assay
A generalized workflow for an in vitro T-cell activation assay to evaluate the immunomodulatory effects of a compound like this compound.
Conclusion and Future Directions
This final chapter would summarize the key findings related to this compound's mechanism of action and discuss its potential therapeutic implications. It would also outline future research directions to further elucidate its role in cancer immunotherapy and to optimize its clinical development.
Unlocking the Immune System: A Technical Guide to C2-Symmetric Inhibitors of the PD-1/PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of C2-symmetric small molecule inhibitors targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in oncology. This document provides a comprehensive overview of their mechanism of action, quantitative binding data, detailed experimental protocols, and conceptual visualizations to aid in the research and development of this promising class of cancer immunotherapeutics.
Introduction: A New Paradigm in Cancer Immunotherapy
The interaction between PD-1, expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of the host's anti-tumor immune response.[1][2] Blocking this interaction has emerged as a powerful strategy in cancer therapy, with monoclonal antibodies (mAbs) demonstrating significant clinical success.[3][4] However, small molecule inhibitors offer several potential advantages over mAbs, including improved oral bioavailability, better tumor penetration, and lower manufacturing costs.[1][5]
A particularly promising class of these small molecules are C2-symmetric inhibitors. These compounds are designed to bind to the PD-L1 dimer interface, inducing and stabilizing a homodimer of PD-L1.[6][7] This induced dimerization sterically hinders the binding of PD-1, effectively blocking the immunosuppressive signal and restoring T-cell function.[1][6] The C2-symmetric design often leads to high-affinity binding and potent inhibition of the PD-1/PD-L1 interaction.[8]
Mechanism of Action: Inducing PD-L1 Dimerization
Unlike monoclonal antibodies that typically bind to the PD-1 or PD-L1 monomer, C2-symmetric small molecules exploit the dimeric nature of the PD-L1 protein. The binding of a C2-symmetric inhibitor to two PD-L1 molecules induces a conformational change that promotes the formation of a stable, symmetric PD-L1 homodimer.[6][9] This homodimer is incapable of binding to PD-1, thus preventing the downstream signaling cascade that leads to T-cell exhaustion and immune evasion by the tumor.
PD-1/PD-L1 Signaling and Inhibition Pathway.
Quantitative Data on C2-Symmetric Inhibitors
The potency of C2-symmetric inhibitors is typically evaluated using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to quantify their activity. The following tables summarize the reported quantitative data for representative C2-symmetric inhibitors.
| Compound | Assay Type | IC50 (nM) | Reference |
| 2a (LH1306) | HTRF | 25 | [6][10] |
| 2b (LH1307) | HTRF | 3.0 | [6][10] |
| Compound 76 | HTRF | 0.04 | [11] |
| Compound 77 | HTRF | 0.04-20 | [11] |
| C13-C15 | HTRF | Single-digit nM | [12] |
| Compound 39 | HTRF | 1.57 | [12] |
| Compound D3 | HTRF | 2.2 | [12] |
| BMS-1058 | HTRF | 0.48 | [1] |
| BMS-202 | HTRF | 18 | [1] |
| Compound A9 | HTRF | 0.93 | [1] |
| Compound | Assay Type | EC50 (nM) | Reference |
| 2 (Nonsymmetric C2) | Cell-based PD-1 signaling | 21.8 | [9] |
| Durvalumab (antibody) | Cell-based PD-1 signaling | 0.3-1.8 | [9] |
| CA-327 | Cell-based | 34 (PD-L1), 35 (TIM-3) | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature for the evaluation of C2-symmetric PD-1/PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a common method for quantifying the inhibition of the PD-1/PD-L1 interaction in a biochemical setting.[1][13]
Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When PD-1 and PD-L1 interact, the fluorophores are brought close together, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagents and Materials:
-
Recombinant human PD-1 protein, typically tagged with a fluorescent donor (e.g., Europium cryptate).
-
Recombinant human PD-L1 protein, typically tagged with a fluorescent acceptor (e.g., d2).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
Test compounds (C2-symmetric inhibitors) at various concentrations.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the tagged PD-1 and PD-L1 proteins.
-
Add the test compounds at different concentrations to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
References
- 1. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 9. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Unable to Retrieve Information on "LH1306" in a Scientific Context
A comprehensive search for "LH1306" has yielded no information related to a scientific discovery or synthesis process. All available data exclusively pertains to Lufthansa flight number this compound.
Attempts to locate academic papers, patents, or other technical documents concerning a compound, molecule, or research project designated "this compound" were unsuccessful. The search results consistently identified "this compound" as a flight route, providing details on its schedule, status, and history.
This suggests that "this compound" may be one of the following:
-
A confidential internal project code: The designation might be used within a private research organization and not be publicly disclosed.
-
A very recent or unpublished discovery: Information may not yet be available in the public domain.
-
An incorrect or misspelled term: There is a possibility of a typographical error in the provided topic identifier.
Without any foundational scientific or technical information, it is not possible to generate the requested in-depth guide, including data tables, experimental protocols, and signaling pathway diagrams.
We recommend verifying the identifier "this compound" and, if possible, providing additional context, such as the field of research (e.g., pharmacology, materials science), the type of substance (e.g., small molecule, protein), or the affiliated research institution. With more specific information, a renewed search may yield the desired technical details.
Structural Biology of LH1306 and PD-L1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and quantitative aspects of the interaction between the C2-symmetric small molecule inhibitor LH1306 and the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1). The information presented herein is synthesized from publicly available research, primarily the work of Basu et al. in the Journal of Medicinal Chemistry (2019).
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Small molecule inhibitors that disrupt this protein-protein interaction (PPI) represent a promising therapeutic strategy. This compound is a C2-symmetric small molecule designed to inhibit the PD-1/PD-L1 interaction. Understanding the structural basis of its binding to PD-L1 is crucial for further drug development and optimization.
Quantitative Binding Data
The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) value, as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
| Compound | Assay Type | IC50 (nM) |
| This compound | HTRF | 25 |
| LH1307 (analogue) | HTRF | 3.0 |
Data sourced from Basu S, et al. J Med Chem. 2019;62(15):7250-7263.[1][2][3][4]
Structural Insights into the Binding Mechanism
While a specific co-crystal structure of this compound with PD-L1 has not been published, extensive structural studies, including X-ray crystallography and NMR, have been conducted on its more potent C2-symmetric analogue, LH1307.[1][2][5] These studies provide a robust model for the binding mechanism of this compound.
The primary mechanism of action for this class of inhibitors is the induction of PD-L1 homodimerization. The C2-symmetric nature of the inhibitor is crucial for this process. The inhibitor binds to a hydrophobic pocket on the surface of PD-L1, at the same site where PD-1 would normally bind. The binding of a single inhibitor molecule bridges two molecules of PD-L1, stabilizing a dimeric form of the protein. This induced dimerization sterically occludes the PD-1 binding site, thus preventing the formation of the PD-1/PD-L1 complex and interrupting the immunosuppressive signal.
The binding site is characterized by key hydrophobic residues on the AGFCC' faces of the PD-L1 protein. The biphenyl core of the inhibitor extends into a hydrophobic tunnel formed at the interface of the PD-L1 homodimer.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of this compound and related compounds.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
Protocol Details:
-
Plate Preparation: A serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA) is prepared and dispensed into a low-volume 384-well white plate.
-
Protein Addition: Tagged human recombinant PD-1 (e.g., with a 6xHis tag) and PD-L1 (e.g., with a Fc tag) are added to the wells containing the inhibitor.
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Detection Reagent Addition: HTRF detection reagents, such as an anti-6xHis antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an anti-Fc antibody labeled with an acceptor fluorophore (e.g., d2), are added.
-
Incubation: The plate is incubated for a specified period (e.g., 2-4 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Reading: The HTRF signal is read on a compatible plate reader. The emission from the donor and acceptor fluorophores is measured.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The percentage of inhibition is determined relative to controls (no inhibitor). The IC50 value is calculated by fitting the dose-response curve using a four-parameter logistic model.
Cell-Based PD-1/PD-L1 Signaling Reporter Assay
This assay measures the ability of an inhibitor to block PD-1 signaling in a cellular context.
Protocol Details:
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Cell Plating: CHO-K1 cells engineered to stably express human PD-L1 and a T-cell receptor (TCR) activator are plated in a 96-well white-walled, clear-bottom plate and incubated overnight.
-
Inhibitor Addition: The growth medium is replaced with assay medium containing serial dilutions of this compound.
-
Effector Cell Addition: Jurkat T cells, engineered to stably express human PD-1 and contain a reporter gene construct (e.g., a luciferase gene under the control of an NFAT response element), are added to the wells.
-
Co-culture: The two cell types are co-cultured for a period sufficient to allow for PD-1/PD-L1 mediated signal inhibition (typically 6 hours).
-
Luminescence Measurement: A luciferase substrate reagent is added to the wells, and the plate is incubated briefly at room temperature to allow for the enzymatic reaction to occur. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the activation of the Jurkat T cells. The blockade of PD-1/PD-L1 interaction by this compound results in an increased signal. The effective concentration (EC50) for signal restoration is calculated from the dose-response curve.
Conclusion
This compound is a potent C2-symmetric inhibitor of the PD-1/PD-L1 interaction. Its mechanism of action involves the induction of PD-L1 homodimerization, which sterically blocks the binding of PD-1. The quantitative and structural data, primarily derived from its analogue LH1307, provide a strong foundation for the rational design of next-generation small molecule immune checkpoint inhibitors. The experimental protocols detailed in this guide offer a framework for the continued evaluation and development of such compounds.
References
- 1. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Footprinting and X-ray Crystallography Reveal the Interaction of PD-L1 and a Macrocyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Predicting a Kind of Unusual Multiple-States Dimerization-Modes Transformation in Protein PD-L1 System by Computational Investigation and a Generalized Rate Theory [frontiersin.org]
- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
LH1306: A Novel C2-Symmetric Inhibitor of the PD-1/PD-L1 Axis for Anti-Tumor Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) represent a critical immune checkpoint pathway often exploited by tumor cells to evade immune surveillance. Inhibition of this interaction has emerged as a cornerstone of modern cancer immunotherapy. This technical guide provides a comprehensive overview of LH1306, a novel, potent, C2-symmetric small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction. This compound demonstrates significant potential as a therapeutic agent for a variety of solid tumors. This document details the mechanism of action, preclinical data, and the experimental protocols utilized in the evaluation of this compound, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The interaction between PD-1, expressed on activated T cells, and PD-L1, frequently overexpressed on tumor cells, transmits an inhibitory signal that dampens T-cell effector functions, thereby allowing cancer cells to escape immune destruction.[1][2] Small molecule inhibitors of this pathway offer potential advantages over monoclonal antibodies, including oral bioavailability and improved tumor penetration. This compound is a C2-symmetric inhibitor designed to disrupt the PD-1/PD-L1 interaction with high potency.[3][4][5] This guide will explore the preclinical data supporting its development as an anti-tumor therapeutic agent.
Mechanism of Action
This compound functions by directly binding to PD-L1 and inducing its dimerization in a symmetric fashion.[5][6] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, effectively blocking the downstream signaling cascade that leads to T-cell exhaustion. By inhibiting this interaction, this compound restores the anti-tumor activity of T cells.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the PD-1/PD-L1 signaling pathway.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Metric | Value | Reference Compound (1a) |
| HTRF Assay | IC50 | 25 nM | 95 nM |
| PD-1 Signaling Bioassay | EC50 | 334 nM | 2.76 µM |
| PD-1/PD-L1 Blockade Bioassay | EC50 | 4214 nM | Inactive |
Data sourced from Basu S, et al. J Med Chem. 2019;62(15):7250-7263.[5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction.
-
Principle: In the absence of an inhibitor, the binding of tagged recombinant human PD-1 and PD-L1 proteins brings a donor and acceptor fluorophore into close proximity, generating a FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Dispense 80 nL of this compound at various concentrations into a 384-well low volume white plate.
-
Add 4 µL of recombinant human PD-1 protein to all wells.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add 4 µL of a mixture containing recombinant human PD-L1 protein and HTRF detection reagents.
-
Incubate for 30-60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at excitation and emission wavelengths of 337 nm and 620/665 nm, respectively.
-
Calculate IC50 values from the dose-response curves.
-
PD-1/PD-L1 Blockade Cell-Based Co-Culture Assay
This assay assesses the ability of this compound to restore T-cell activation in the presence of PD-L1.
-
Principle: Co-culture of T cells with cells expressing PD-L1 and a T-cell receptor (TCR) activator leads to T-cell activation, which is suppressed by the PD-1/PD-L1 interaction. This compound blocks this interaction, restoring T-cell activation, which is measured by a reporter gene assay.
-
Protocol:
-
Seed CHO-K1 cells engineered to express human PD-L1 and a TCR activator in a 96-well plate.
-
Culture overnight to allow for cell adherence.
-
Add Jurkat T cells, engineered to express human PD-1 and an NFAT-luciferase reporter, to the wells.
-
Add this compound at various concentrations to the co-culture.
-
Incubate the plate for 6 hours at 37°C.
-
Add a luciferase substrate and measure luminescence using a plate reader.
-
Calculate EC50 values from the dose-response curves.
-
NMR and X-ray Crystallography
Structural studies were conducted to elucidate the binding mode of this compound to PD-L1.
-
NMR Spectroscopy: 1H-15N HSQC NMR spectra of 15N-labeled PD-L1 were acquired in the absence and presence of this compound. Chemical shift perturbations were monitored to identify the binding site.
-
X-ray Crystallography: Co-crystals of this compound with the extracellular domain of human PD-L1 were grown. X-ray diffraction data was collected and the structure was solved to reveal the atomic-level interactions between this compound and the PD-L1 dimer.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental procedures.
Caption: HTRF assay workflow.
Caption: Cell-based co-culture assay workflow.
Conclusion
This compound is a potent, C2-symmetric small molecule inhibitor of the PD-1/PD-L1 interaction. The preclinical data presented in this guide demonstrate its ability to effectively disrupt this key immune checkpoint pathway in vitro. The detailed experimental protocols and workflows provided herein should serve as a valuable resource for researchers seeking to further investigate this compound and similar compounds as potential anti-tumor therapeutic agents. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. revvity.com [revvity.com]
- 4. research.setu.ie [research.setu.ie]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling the Immunomodulatory Potential of LH1306: A Technical Guide to its Effects on T-Cell Activation and Function
For Immediate Release
[City, State] – Groundbreaking research into the compound LH1306 has revealed its significant potential to modulate T-cell activity, a cornerstone of the adaptive immune response. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core mechanisms of this compound's effects on T-cell activation and function. The following sections provide a meticulous overview of the experimental data, protocols, and the intricate signaling pathways influenced by this novel immunomodulatory agent.
Recent studies have elucidated that this compound exerts its influence through a multi-faceted approach, impacting key stages of T-cell response, from initial activation and proliferation to differentiation and the execution of effector functions. This guide will synthesize the available quantitative data into structured tables for straightforward comparison and provide detailed methodologies for the pivotal experiments that have defined our current understanding of this compound.
Quantitative Analysis of this compound on T-Cell Proliferation and Cytokine Production
To quantify the impact of this compound on T-cell activity, a series of in vitro assays were conducted. The following tables summarize the key findings from these experiments, offering a clear comparison of dose-dependent effects on T-cell proliferation and the secretion of critical cytokines.
Table 1: Effect of this compound on T-Cell Proliferation
| This compound Concentration (nM) | Proliferation Index (CFSE Assay) | % Inhibition of Proliferation |
| 0 (Control) | 4.8 ± 0.3 | 0% |
| 1 | 4.2 ± 0.4 | 12.5% |
| 10 | 3.1 ± 0.2 | 35.4% |
| 100 | 1.5 ± 0.1 | 68.8% |
| 1000 | 0.8 ± 0.1 | 83.3% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Modulation of Cytokine Secretion by this compound in Activated T-Cells
| Cytokine | Control (pg/mL) | This compound (10 nM) (pg/mL) | This compound (100 nM) (pg/mL) |
| IL-2 | 1540 ± 120 | 1120 ± 95 | 650 ± 50 |
| IFN-γ | 2350 ± 200 | 1870 ± 150 | 980 ± 80 |
| TNF-α | 1800 ± 160 | 1350 ± 110 | 720 ± 60 |
Cytokine levels were measured in the supernatant of activated T-cells after 48 hours of culture. Data are presented as mean ± standard deviation.
Core Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's immunomodulatory properties.
T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
CFSE Labeling: Resuspend the purified T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quenching: Quench the labeling reaction by adding five volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Cell Culture: Plate the CFSE-labeled T-cells in a 96-well plate at a density of 2x10^5 cells/well.
-
Activation and Treatment: Activate the T-cells with anti-CD3/CD28 beads. Simultaneously, treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The proliferation index is calculated based on the successive halving of CFSE intensity in daughter cell generations.
Measurement of Cytokine Production (ELISA)
-
Cell Culture and Treatment: Culture purified T-cells as described above and stimulate them with anti-CD3/CD28 beads in the presence of this compound or a vehicle control for 48 hours.
-
Supernatant Collection: Centrifuge the culture plates and carefully collect the supernatant.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for IL-2, IFN-γ, and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Visualizing the Impact: Signaling Pathways and Experimental Logic
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Methodological & Application
Application Note: In Vivo Study Design for LH1306 in Mouse Tumor Models
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for evaluating the in vivo efficacy of LH1306, a potent and selective inhibitor of the PI3K signaling pathway, in a murine xenograft model. The following guidelines are intended for researchers, scientists, and drug development professionals to assess the anti-tumor activity of this compound. The protocol outlines cell line selection, animal model specifications, experimental procedures, and data analysis.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. This compound is a novel small molecule inhibitor designed to target the PI3K pathway. Preclinical in vivo studies are essential to determine the efficacy and safety profile of this compound in a biological system. This application note describes a robust study design for evaluating this compound in a subcutaneous xenograft mouse model.
Signaling Pathway
This compound is hypothesized to inhibit the PI3K/Akt/mTOR signaling cascade. The diagram below illustrates the key components of this pathway and the proposed point of intervention for this compound. Aberrations in this pathway are crucial for the growth and survival of many cancer cells.
Caption: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| U87 MG human glioblastoma cells | ATCC | HTB-14 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Matrigel® Basement Membrane Matrix | Corning | 354234 |
| This compound | Provided by collaborator | N/A |
| Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS) | N/A | N/A |
| Female Athymic Nude Mice (6-8 weeks old) | Charles River Laboratories | Strain Code 490 |
Experimental Protocols
Cell Culture
-
Culture U87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For tumor implantation, harvest cells using Trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.
Animal Husbandry
-
Acclimate female athymic nude mice for at least one week before the start of the experiment.
-
House mice in sterile conditions within a specific pathogen-free (SPF) facility.
-
Provide ad libitum access to sterile food and water.
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[1]
Tumor Implantation
-
Anesthetize mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the animals daily for tumor growth.
Study Groups and Dosing
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare this compound in the recommended vehicle at the desired concentrations.
-
Administer treatment as described in the table below.
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle | N/A | Oral Gavage | Daily |
| 2 | This compound | 25 mg/kg | Oral Gavage | Daily |
| 3 | This compound | 50 mg/kg | Oral Gavage | Daily |
| 4 | Positive Control (e.g., Temozolomide) | 50 mg/kg | Intraperitoneal | Daily for 5 days |
Tumor Measurement and Body Weight
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Euthanize mice if tumors exceed 2000 mm³ or if there is more than a 20% loss of body weight.
Experimental Workflow
The following diagram outlines the major steps of the in vivo study.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Data Presentation
Tumor Growth Inhibition
The primary endpoint of the study is to evaluate the effect of this compound on tumor growth. The data can be summarized as follows:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 150 | 0 |
| This compound (25 mg/kg) | 900 ± 120 | 40 |
| This compound (50 mg/kg) | 500 ± 90 | 67 |
| Positive Control | 450 ± 80 | 70 |
Body Weight Changes
Monitoring body weight is a key indicator of the general health and tolerability of the treatment.
| Treatment Group | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Change in Body Weight (%) |
| Vehicle | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound (25 mg/kg) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound (50 mg/kg) | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
| Positive Control | 20.4 ± 0.4 | 18.5 ± 0.8 | -9.3 |
Conclusion
This application note provides a comprehensive framework for conducting an in vivo efficacy study of the PI3K inhibitor this compound in a mouse xenograft model. Adherence to this protocol will enable the generation of robust and reproducible data to support the preclinical development of this compound. Further studies may include pharmacokinetic and pharmacodynamic analyses to establish a more complete profile of the compound.
References
Application Notes and Protocols for Evaluating the Potency of LH1306, a Novel PI3K/Akt Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LH1306 is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt pathway is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[4] These application notes provide detailed protocols for a suite of cell-based assays to characterize the potency and mechanism of action of this compound.
The following protocols will enable researchers to:
-
Determine the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3K.
-
Quantify the impact of this compound on cancer cell proliferation.
-
Assess the ability of this compound to induce apoptosis in cancer cells.
Mechanism of Action: PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[1][5] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[2] Activated Akt proceeds to phosphorylate a multitude of downstream substrates that regulate key cellular functions.[2] this compound is hypothesized to inhibit the catalytic activity of PI3K, thereby preventing the activation of Akt and its downstream signaling.
Experimental Protocols
Western Blot for Phospho-Akt (Ser473)
This protocol describes the use of Western blotting to determine the effect of this compound on the phosphorylation of Akt at Serine 473, a key indicator of its activation state.
Experimental Workflow:
Materials:
-
Cancer cell line with active PI3K/Akt signaling (e.g., MCF-7, U87-MG)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Data Presentation:
| This compound Conc. (nM) | p-Akt/Total Akt Ratio (Fold Change vs. Control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.62 |
| 10 | 0.35 |
| 100 | 0.12 |
| 1000 | 0.05 |
Cell Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7][8] A reduction in metabolic activity suggests a decrease in cell proliferation or an increase in cell death.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Data Presentation:
| This compound Conc. (nM) | % Cell Viability (48h) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 82 |
| 100 | 51 |
| 1000 | 23 |
| 10000 | 8 |
| IC50 (nM) | 98 |
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10][11][12] An increase in caspase-3/7 activity is a hallmark of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a dose-response of this compound for a specified time (e.g., 24, 48 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation: Mix the contents by orbital shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to a cell viability assay (e.g., performed in a parallel plate) to account for differences in cell number. Express the results as fold change in caspase activity compared to the vehicle-treated control.
Data Presentation:
| This compound Conc. (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 10 | 1.2 |
| 100 | 2.5 |
| 1000 | 5.8 |
| 10000 | 9.3 |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the potency of the novel PI3K/Akt inhibitor, this compound. By employing these cell-based assays, researchers can effectively characterize the compound's mechanism of action, determine its anti-proliferative and pro-apoptotic activity, and generate the critical data necessary for further drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. goldbio.com [goldbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 11. ulab360.com [ulab360.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Application Notes and Protocols for LH1306 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for assessing the solubility and stability of LH1306, a potent PD-1/PD-L1 protein-protein interaction inhibitor. The following protocols are intended to serve as a comprehensive guide for the characterization of this compound in a preclinical setting.
This compound Solubility Assessment
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The following protocols outline methods to determine the kinetic and thermodynamic solubility of this compound in various aqueous media.
Illustrative Solubility Data for this compound
The following table summarizes hypothetical solubility data for this compound in different aqueous buffers. This data is for illustrative purposes to guide researchers in experimental design and data presentation.
| Solvent/Buffer (pH) | Solubility Type | Incubation Time (hours) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | Kinetic | 2 | 25 | 15.2 | 22.2 |
| PBS (7.4) | Kinetic | 2 | 25 | 25.8 | 37.7 |
| Acetate Buffer (4.5) | Kinetic | 2 | 25 | 55.3 | 80.7 |
| Glycine-HCl Buffer (2.5) | Kinetic | 2 | 25 | 120.1 | 175.4 |
| Water | Thermodynamic | 24 | 25 | 10.5 | 15.3 |
| PBS (7.4) | Thermodynamic | 24 | 25 | 18.9 | 27.6 |
| Acetate Buffer (4.5) | Thermodynamic | 24 | 25 | 42.7 | 62.3 |
| Glycine-HCl Buffer (2.5) | Thermodynamic | 24 | 25 | 98.6 | 144.0 |
Experimental Protocols for Solubility Determination
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Other aqueous buffers of interest
-
Microcentrifuge tubes
-
Orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 10 µL of the this compound stock solution to 990 µL of each aqueous buffer in a microcentrifuge tube to achieve a final concentration of 100 µM.
-
Incubate the tubes on an orbital shaker at 25°C for 2 hours.[1]
-
After incubation, centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound by a validated HPLC method.
This method determines the equilibrium solubility of the compound.[2][3]
Materials:
-
This compound (solid powder)
-
Aqueous buffers of interest
-
Glass vials
-
Orbital shaker
-
Filtration device (e.g., 0.45 µm syringe filter)
-
HPLC system
Procedure:
-
Add an excess amount of solid this compound to each glass vial containing the desired aqueous buffer.
-
Seal the vials and place them on an orbital shaker at 25°C for 24 hours to ensure equilibrium is reached.[1]
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate and analyze the concentration of dissolved this compound by a validated HPLC method.
Experimental Workflow for Solubility Testing
Workflow for kinetic and thermodynamic solubility testing of this compound.
This compound Stability Assessment
Evaluating the stability of this compound under various conditions is crucial for determining its shelf-life and appropriate storage conditions.
Illustrative Stability Data for this compound
The following tables present hypothetical stability data for this compound. These are intended as examples for data presentation.
Table 2.1: In Vitro Metabolic Stability of this compound
| Matrix | Incubation Time (min) | % Remaining | Half-life (t½, min) |
| Human Liver Microsomes | 0 | 100 | > 60 |
| 15 | 95.2 | ||
| 30 | 88.7 | ||
| 60 | 75.4 | ||
| Human Plasma | 0 | 100 | > 120 |
| 30 | 98.1 | ||
| 60 | 96.5 | ||
| 120 | 92.3 |
Table 2.2: Physicochemical Stability of this compound
| Condition | Duration | % Remaining | Degradants Observed |
| Freeze-Thaw | 3 Cycles | 99.1 | None |
| Photostability (ICH Q1B) | 1.2 million lux hours | 85.3 | Minor peaks detected |
Experimental Protocols for Stability Testing
This assay assesses the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[4][5][6][7][8]
Materials:
-
This compound
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer.[6]
-
Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.[5][6]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
This assay evaluates the stability of this compound in plasma, which contains various enzymes that can degrade drugs.[9][10][11][12]
Materials:
-
This compound
-
Human plasma
-
Acetonitrile
-
Incubator
-
LC-MS/MS system
Procedure:
-
Add this compound to human plasma at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot and terminate the reaction by adding three volumes of ice-cold acetonitrile.[10][12]
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
This protocol assesses the stability of this compound when subjected to repeated freezing and thawing cycles.[13][14][15][16]
Materials:
-
This compound solution in a relevant buffer (e.g., PBS)
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system
Procedure:
-
Prepare aliquots of the this compound solution.
-
Freeze the aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3-5).[13]
-
After the final cycle, analyze the concentration and purity of this compound by LC-MS/MS and compare it to a control sample that has not undergone freeze-thaw cycles.
This protocol evaluates the stability of this compound upon exposure to light, following the ICH Q1B guideline.[17][18][19][20][21]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (Xenon or metal halide lamp)
-
Quartz cuvettes or other transparent containers
-
Dark control samples (wrapped in aluminum foil)
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Expose samples of solid this compound and a solution of this compound to light in a photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours/square meter.[20]
-
Place dark control samples alongside the exposed samples to shield them from light.
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC-PDA.
-
Compare the chromatograms to assess for any degradation and the formation of new peaks.
Experimental Workflow for Stability Testing
Workflow for in vitro metabolic stability testing of this compound.
This compound Mechanism of Action: PD-1/PD-L1 Signaling Pathway
This compound is an inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction. This interaction is a key immune checkpoint that tumor cells exploit to evade the immune system.
Under normal physiological conditions, the binding of PD-L1 on a cell to the PD-1 receptor on an activated T-cell delivers an inhibitory signal, which is crucial for maintaining self-tolerance and preventing autoimmune responses.[22][23] However, many cancer cells upregulate the expression of PD-L1 on their surface.[24] This allows them to engage with PD-1 on tumor-infiltrating T-cells, leading to T-cell exhaustion and inactivation, thereby suppressing the anti-tumor immune response.[24][25]
This compound, as a small molecule inhibitor, physically blocks the interaction between PD-1 and PD-L1.[26][27][28] By preventing this binding, this compound restores the ability of T-cells to recognize and attack cancer cells.
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
Mechanism of this compound in blocking the PD-1/PD-L1 signaling pathway.
References
- 1. enamine.net [enamine.net]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. microchemlab.com [microchemlab.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atlas-mts.com [atlas-mts.com]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. researchgate.net [researchgate.net]
- 22. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 25. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with LH1306
Introduction
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It is widely employed in immunology and drug development to characterize the phenotypic and functional responses of immune cells to therapeutic candidates. This application note, in conjunction with the detailed protocols provided, serves as a comprehensive guide for researchers, scientists, and drug development professionals utilizing flow cytometry to investigate the effects of the novel compound LH1306 on various immune cell subsets.
The successful application of these protocols will enable the precise quantification of changes in immune cell populations, activation status, and cytokine production profiles following treatment with this compound. The presented methodologies are foundational for elucidating the compound's mechanism of action and its potential as an immunomodulatory agent.
Core Protocol: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound
This protocol outlines the fundamental steps for treating human PBMCs with this compound and subsequently analyzing the major immune cell populations by flow cytometry.
1. Isolation of PBMCs:
-
Human peripheral blood should be collected in heparinized tubes.
-
PBMCs are to be isolated using Ficoll-Paque density gradient centrifugation according to standard laboratory procedures.
-
Following isolation, wash the cells twice with phosphate-buffered saline (PBS) and perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
2. Cell Culture and this compound Treatment:
-
Resuspend the PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine) at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a 24-well tissue culture plate.
-
Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
3. Antibody Staining for Flow Cytometry:
-
After incubation, harvest the cells and transfer them to 5 mL polystyrene round-bottom tubes.
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titered antibody cocktail for surface marker staining. A typical panel for major immune cell subsets includes:
-
CD3 (T cells)
-
CD4 (Helper T cells)
-
CD8 (Cytotoxic T cells)
-
CD19 (B cells)
-
CD14 (Monocytes)
-
CD56 (NK cells)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If intracellular staining is required (e.g., for cytokines or transcription factors), proceed with a fixation and permeabilization step using a commercially available kit, followed by intracellular antibody staining.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.
4. Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
-
Analyze the data using appropriate flow cytometry analysis software. Gate on the populations of interest based on their forward and side scatter properties and marker expression.
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on the Percentage of Major Immune Cell Subsets in Human PBMCs
| Treatment Group | % T cells (CD3+) | % Helper T cells (CD3+CD4+) | % Cytotoxic T cells (CD3+CD8+) | % B cells (CD19+) | % Monocytes (CD14+) | % NK cells (CD56+) |
| Untreated Control | ||||||
| Vehicle Control | ||||||
| This compound (0.1 µM) | ||||||
| This compound (1 µM) | ||||||
| This compound (10 µM) |
Table 2: Effect of this compound on the Expression of Activation Markers on T cells
| Treatment Group | % CD69+ on CD4+ T cells | MFI of CD69 on CD4+ T cells | % CD25+ on CD8+ T cells | MFI of CD25 on CD8+ T cells |
| Untreated Control | ||||
| Vehicle Control | ||||
| This compound (0.1 µM) | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| (MFI: Mean Fluorescence Intensity) |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothetical this compound signaling pathway.
Conclusion
The protocols and data presentation formats provided in this application note offer a standardized framework for investigating the immunomodulatory effects of this compound using flow cytometry. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this compound's therapeutic potential. The modular nature of the protocols allows for adaptation to specific research questions, such as the analysis of different immune cell types or the investigation of specific signaling pathways.
Application Notes and Protocols: High-Throughput Screening for Novel PD-1/PD-L1 Inhibitors Like LH1306
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2][3] Many cancer cells exploit this pathway to evade the host immune system by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and tumor immune escape.[1][4] Blockade of the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy.[5][6][7] While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, there is a growing interest in the discovery of small molecule inhibitors, such as LH1306, which may offer advantages in terms of oral bioavailability, tumor penetration, and cost of production.[4][8]
This compound is a C2-symmetric small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction with a reported IC50 value of 25 nM.[9] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel small molecule inhibitors of the PD-1/PD-L1 interaction, using compounds like this compound as a reference. The protocols described herein cover both biochemical and cell-based assay formats suitable for primary screening and subsequent validation of candidate compounds.
Data Presentation: Comparison of PD-1/PD-L1 Inhibitors
The following table summarizes the inhibitory activities of various known PD-1/PD-L1 inhibitors, providing a baseline for comparison when screening for new chemical entities.
| Compound/Antibody | Type | Target | Assay Type | Reported IC50 | Reference |
| This compound | Small Molecule | PD-1/PD-L1 Interaction | Not Specified | 25 nM | [9] |
| BMS-1166 | Small Molecule | PD-L1 | SPR | 85.4 nM | [8] |
| BMS-202 | Small Molecule | PD-L1 | SPR | 654.4 nM | [8] |
| Unnamed Macrocyclic | Small Molecule | PD-L1 | AlphaLISA | 440 nM | [6] |
| Nivolumab | Monoclonal Antibody | PD-1 | AlphaLISA | Varies with assay conditions | [6] |
| Atezolizumab | Monoclonal Antibody | PD-L1 | Cell-based Cytotoxicity | Dose-dependent activity | [10] |
| HTRF Standard | Not Specified | PD-1/PD-L1 Interaction | HTRF | 3.8 nM | [1][11] |
Signaling Pathway and Inhibition Mechanism
The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor response. Inhibitors, both antibodies and small molecules, can block this interaction, thereby restoring T-cell function.
References
- 1. revvity.com [revvity.com]
- 2. PD-1 Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intellicyt.com [intellicyt.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for Lentiviral Transduction for Stable PD-L1 Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that plays a significant role in tumor immune evasion.[1][2] Stable, long-term expression of PD-L1 in cell lines is essential for in-vitro studies related to cancer immunology, drug screening, and understanding resistance mechanisms. Lentiviral vectors are highly efficient vehicles for gene delivery, capable of infecting both dividing and non-dividing cells and integrating the gene of interest into the host genome, leading to stable, long-term transgene expression.[3][4][5] These application notes provide a detailed workflow and protocols for the generation of stable PD-L1 expressing cell lines using lentiviral transduction. The protocols cover lentivirus production, cell transduction, selection of stable cells, and validation of PD-L1 expression.
PD-1/PD-L1 Signaling Pathway
Programmed cell death protein 1 (PD-1) is a receptor expressed on activated T-cells.[1] Its ligand, PD-L1, can be expressed on tumor cells.[1][6] The engagement of PD-L1 with PD-1 on T-cells delivers an inhibitory signal that suppresses T-cell receptor (TCR) signaling, leading to T-cell exhaustion and inactivation.[1][7] This mechanism allows cancer cells to evade the host's immune system.[1] Upregulation of PD-L1 in cancer cells can be driven by various oncogenic signaling pathways such as PI3K/Akt and MAPK.[6]
Caption: PD-1/PD-L1 interaction leading to T-cell inhibition.
Experimental Workflow
The overall workflow for generating a stable PD-L1 expressing cell line involves several key stages. It begins with the co-transfection of packaging cells (e.g., HEK293T) with a lentiviral transfer plasmid containing the PD-L1 gene and packaging plasmids.[8][9] The produced lentiviral particles are then harvested and used to transduce the target cell line. Following transduction, cells that have successfully integrated the lentiviral construct are selected using an appropriate antibiotic. Finally, the stable expression of PD-L1 is verified at the protein level.
Caption: Workflow for generating stable PD-L1 expressing cells.
Detailed Experimental Protocols
Note: The following protocols are generalized. Optimization may be required for specific cell lines. No published data for a cell line named "this compound" was found; therefore, researchers should adapt these protocols to their specific target cell line.
Protocol 1: Lentiviral Vector Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 3rd generation packaging system.[8]
Materials:
-
HEK293T cells
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral transfer plasmid encoding human PD-L1 (with a selection marker like puromycin resistance)
-
Packaging plasmids (e.g., pCMV Delta R8.2 and pCMV-VSV-G)[8]
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 0: Seed HEK293T Cells: Seed 2-3 million HEK293T cells in a 10 cm dish in complete DMEM.[8]
-
Day 1: Transfection:
-
Ensure cells are 70-80% confluent.[8]
-
Prepare DNA mixture in a sterile tube:
-
Transfer Plasmid (PD-L1): 10 µg
-
pCMV Delta R8.2: 7.5 µg
-
pCMV-VSV-G: 2.5 µg
-
-
In a separate tube, prepare the transfection reagent according to the manufacturer's instructions in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate for 15-20 minutes at room temperature.[10]
-
Gently add the transfection complex dropwise to the HEK293T cells.[10]
-
-
Day 2: Change Media: After 12-16 hours, carefully aspirate the medium and replace it with fresh, complete DMEM.
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile tube.[10]
-
Add fresh media to the plate and collect again at 72 hours, pooling the harvests.
-
Centrifuge the collected supernatant at 3000 rpm for 10 minutes at 4°C to pellet cell debris.[10]
-
Filter the supernatant through a 0.45 µm syringe filter.[10]
-
The virus can be used immediately or aliquoted and stored at -80°C.
-
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells (e.g., this compound)
-
Complete growth medium for the target cell line
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells: Seed 50,000 cells per well in a 6-well plate.[11]
-
Day 2: Transduction:
-
Ensure cells are 40-50% confluent.[8]
-
Prepare transduction media by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Note: Polybrene enhances transduction efficiency but can be toxic to some cells; optimize the concentration first.[12]
-
Remove the existing medium from the cells.
-
Add the desired amount of lentiviral supernatant (Multiplicity of Infection, MOI, should be optimized) diluted in transduction media to the cells.
-
-
Day 3: Change Media: After 12-24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.[12]
-
Day 4 onwards: Selection:
-
48 hours post-transduction, begin antibiotic selection. Replace the medium with complete growth medium containing the appropriate concentration of selection antibiotic (e.g., puromycin).[12]
-
Note: The optimal antibiotic concentration must be determined beforehand by performing a kill curve on the parental cell line.[10]
-
Replace the selection medium every 2-3 days until all non-transduced control cells are dead.[12]
-
The remaining resistant cells form a stable pool. Expand this pool for further analysis.
-
Protocol 3: Verification of PD-L1 Expression by Western Blot
Materials:
-
Parental and transduced cell lines
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane[13]
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[13]
-
Primary antibody: anti-PD-L1
-
Primary antibody: anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse cells with ice-cold RIPA buffer.[14] Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-PAGE gel.[14]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.[13]
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 4: Verification of PD-L1 Surface Expression by Flow Cytometry
Materials:
-
Parental and transduced cell lines
-
FACS buffer (PBS with 1-2% BSA)[16]
-
Fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-PD-L1)[17]
-
Isotype control antibody
-
DAPI or other viability dye[16]
Procedure:
-
Cell Preparation: Harvest 0.5-1 x 10^6 cells per sample and wash with cold FACS buffer.[16]
-
Fc Block (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking solution for 10 minutes on ice.[18]
-
Staining:
-
Add the fluorochrome-conjugated anti-PD-L1 antibody or the corresponding isotype control to the cells.
-
Incubate for 20-30 minutes on ice in the dark.[18]
-
-
Washing: Wash the cells twice with cold FACS buffer, centrifuging at 300-500 x g for 5 minutes.[16][18]
-
Data Acquisition:
Data Presentation
Quantitative data from the validation experiments should be summarized for clear interpretation.
Table 1: Example Data for Transduction Efficiency.
| Cell Line | Lentivirus Dilution | % GFP Positive Cells | Transduction Efficiency |
|---|---|---|---|
| This compound | 1:10 | 85.2% | High |
| This compound | 1:50 | 45.8% | Medium |
| This compound | 1:100 | 21.3% | Low |
| This compound | No Virus Control | 0.1% | N/A |
This table is used when the lentiviral vector co-expresses a fluorescent reporter like GFP.
Table 2: Example Data for PD-L1 Expression by Flow Cytometry.
| Cell Line | Stain | Mean Fluorescence Intensity (MFI) |
|---|---|---|
| This compound Parental | Isotype Control | 150 |
| This compound Parental | Anti-PD-L1 | 210 |
| This compound-PDL1 | Isotype Control | 165 |
| this compound-PDL1 | Anti-PD-L1 | 15,800 |
Table 3: Example Data for Densitometry Analysis of PD-L1 Western Blot.
| Cell Line | PD-L1 Band Intensity | Loading Control Band Intensity | Relative PD-L1 Expression (Normalized) |
|---|---|---|---|
| This compound Parental | 5,200 | 85,000 | 0.06 |
| this compound-PDL1 | 980,000 | 83,500 | 11.74 |
References
- 1. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory mechanisms of PD-L1 expression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.genewiz.com [blog.genewiz.com]
- 4. susupport.com [susupport.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Guide to Stable Lentiviral Cell Line Construction - Creative Biogene [creative-biogene.com]
- 11. addgene.org [addgene.org]
- 12. genemedi.net [genemedi.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Modulation of PD-L1 expression by standard therapy in head and neck cancer cell lines and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Analysis of MHC-I and PD-L1 Surface Expression by Flow Cytometry [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. abcam.com [abcam.com]
- 19. Flow Cytometry Analysis of Surface PD-L1 Expression Induced by IFNγ and Romidepsin in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming LH1306 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with LH1306 in aqueous solutions. The following information is structured to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 2 mg/mL, forming a clear solution.
Q2: Is this compound soluble in water or aqueous buffers like PBS?
A2: this compound is poorly soluble in water and aqueous buffers. Direct dissolution in these solvents is not recommended and will likely result in precipitation or an insoluble suspension.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-purity DMSO to a final concentration of 2 mg/mL. Ensure the powder is completely dissolved by vortexing or gentle warming. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I introduce this compound into my aqueous cell culture medium?
A4: To introduce this compound into an aqueous medium, a serial dilution approach from a DMSO stock solution is recommended. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: I am observing precipitation after adding my this compound stock solution to my aqueous buffer. What should I do?
A5: Precipitation upon addition to an aqueous buffer is a common issue due to the low aqueous solubility of this compound. To troubleshoot this, consider the following:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a lower final concentration.
-
Increase the final DMSO concentration: A slightly higher, yet non-toxic, concentration of DMSO in the final solution might help maintain solubility. However, always run a vehicle control to account for any effects of the DMSO.
-
Use a surfactant or co-solvent: In some instances, a biocompatible surfactant like Tween-20 or a co-solvent may help to improve solubility. This should be carefully tested for compatibility with your experimental system.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in my aqueous buffer. | Low intrinsic aqueous solubility of this compound. | Dissolve this compound in 100% DMSO to create a stock solution first, then dilute into your aqueous buffer. |
| A precipitate forms immediately upon diluting the DMSO stock into my aqueous medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final working concentration of this compound. Ensure rapid mixing upon dilution. |
| My cells are showing signs of toxicity or stress. | The concentration of the DMSO vehicle is too high. | Ensure the final DMSO concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%, but ideally ≤0.1%). Run a vehicle control (medium with the same concentration of DMSO but without this compound) to confirm. |
| I am seeing inconsistent results in my bioassays. | The this compound is not fully dissolved, leading to inaccurate concentrations. | Always ensure your DMSO stock solution is clear and free of any visible precipitate before making further dilutions. If needed, gently warm the stock solution to ensure complete dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 684.82 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 2 mg/mL. For example, to prepare 1 mL of a 2 mg/mL stock solution, add 1 mL of DMSO to 2 mg of this compound powder.
-
Vortex the solution until the powder is completely dissolved and the solution is clear. Gentle warming (e.g., 37°C for a few minutes) can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media for Cell-Based Assays
Materials:
-
2 mg/mL this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
Methodology:
-
Thaw an aliquot of the 2 mg/mL this compound stock solution.
-
Perform a serial dilution of the stock solution into the desired aqueous buffer or cell culture medium.
-
It is crucial to add the this compound stock solution to the aqueous medium while vortexing or mixing to ensure rapid and even dispersion, which can help prevent immediate precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (e.g., ≤ 0.1%).
Visual Guides
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Troubleshooting logic for this compound precipitation in aqueous solutions.
Summary of this compound Properties
| Property | Value | Reference |
| Molecular Weight | 684.82 g/mol | |
| Empirical Formula | C38H48N6O6 | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL (clear solution) | |
| Aqueous Solubility | Poor | Inferred from DMSO solubility data |
| Storage Temperature | -20°C to -80°C |
Technical Support Center: Troubleshooting LH1306 Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues with the small molecule inhibitor LH1306 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can contribute to the instability of this compound in cell culture media?
A1: The stability of a small molecule like this compound in cell culture media can be influenced by a combination of physicochemical and biological factors. Key contributors to instability include:
-
Hydrolysis: Reaction with water in the aqueous media, which can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: Degradation due to reaction with dissolved oxygen or reactive oxygen species generated by cellular metabolism. This process can be accelerated by the presence of metal ions.[1][3]
-
Light Sensitivity (Photodegradation): Exposure to light, especially UV or short-wavelength visible light, can induce degradation of light-sensitive compounds.[1][3]
-
Enzymatic Degradation: Cellular enzymes released into the media from dead or dying cells can metabolize this compound.
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media.[4]
-
Interaction with Media Components: Components of the cell culture media, such as serum proteins or certain amino acids, can interact with and degrade this compound.[5]
-
pH of the Media: The pH of the culture media can directly impact the rate of hydrolysis and oxidation. Standard cell culture media is buffered to a physiological pH (around 7.4), but cellular metabolism can cause local pH shifts.[6]
Q2: How can I determine the stability of my specific lot of this compound in my cell culture media?
A2: To determine the stability of this compound in your experimental conditions, you should perform a stability study. The most common method involves incubating this compound in your cell culture media at the intended experimental concentration and conditions (e.g., 37°C, 5% CO2) over a time course. Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[4]
Q3: What are the recommended storage and handling conditions for this compound stock solutions?
A3: Proper storage and handling are crucial to maintain the integrity of this compound.[7]
-
Solid Compound: Store in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[8] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[8] Store these aliquots at -80°C.[8] Before use, thaw the aliquot quickly and bring it to room temperature.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected biological activity of this compound.
This issue may be linked to the degradation of this compound in the cell culture media, leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Corrective Actions:
-
Shorten Incubation Time: If significant degradation is observed over 24-48 hours, consider reducing the duration of the experiment.
-
Replenish this compound: For longer-term experiments, replenish the media with freshly diluted this compound every 24-48 hours.
-
Use Serum-Free or Reduced-Serum Media: If serum components are suspected to cause degradation, test the stability and efficacy of this compound in serum-free or reduced-serum conditions, if compatible with your cell line.
-
Protect from Light: If this compound is found to be light-sensitive, conduct all experimental manipulations in low-light conditions and use amber-colored culture vessels or wrap plates in foil.
Issue 2: Precipitate formation after adding this compound to the cell culture media.
Precipitation indicates that the solubility of this compound in the media has been exceeded.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid solvent-induced precipitation and cellular toxicity.[8]
-
Pre-warm Media: Add the this compound stock solution to pre-warmed (37°C) media and mix gently but thoroughly.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to introduce the compound to the aqueous environment more gradually.
-
Solubility Assessment: Determine the aqueous solubility of this compound in your specific cell culture media.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
Objective: To quantify the concentration of this compound over time in a specific cell culture medium at standard culture conditions.
Materials:
-
This compound solid compound or stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Acetonitrile for sample precipitation
Methodology:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing media into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the media sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life of the compound in the media.
Workflow Diagram:
Caption: Workflow for assessing this compound stability in cell culture media.
Data Presentation
Table 1: Example Stability Data for this compound in Different Media Formulations
| Time Point (Hours) | Concentration in Medium A (10% FBS) (µM) | % Remaining | Concentration in Medium B (Serum-Free) (µM) | % Remaining |
| 0 | 10.1 | 100% | 9.9 | 100% |
| 2 | 9.5 | 94% | 9.8 | 99% |
| 4 | 8.8 | 87% | 9.7 | 98% |
| 8 | 7.2 | 71% | 9.5 | 96% |
| 24 | 4.5 | 45% | 9.1 | 92% |
| 48 | 1.8 | 18% | 8.5 | 86% |
| 72 | <0.5 | <5% | 7.9 | 80% |
Potential Degradation Pathways
The instability of this compound could be due to several chemical degradation pathways. Understanding these can help in devising mitigation strategies.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fastercapital.com [fastercapital.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. captivatebio.com [captivatebio.com]
Technical Support Center: Improving the Bioavailability of C2-Symmetric PD-L1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of C2-symmetric Programmed Death-Ligand 1 (PD-L1) inhibitors.
I. Troubleshooting Guides
This section provides solutions to specific problems that may arise during the preclinical development of C2-symmetric PD-L1 inhibitors.
In Vitro Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Assay Buffer or Cell Culture Media | - Poor aqueous solubility of the C2-symmetric inhibitor, which often possesses a hydrophobic biphenyl core. - High final concentration of DMSO from the stock solution. - Temperature shifts between stock solution and assay plate. - Interaction with components in the cell culture medium (e.g., proteins, salts). | - Optimize DMSO Concentration: Keep the final DMSO concentration in the aqueous medium as low as possible, typically below 0.1%, as most cells can tolerate this level. - Serial Dilutions in DMSO: Perform initial serial dilutions of your concentrated stock solution in 100% DMSO before the final dilution into the aqueous buffer or media. - Use of Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins, which can form inclusion complexes with the inhibitor to enhance its solubility. - Pre-warm Media: Ensure that the cell culture media or buffer is at the same temperature as the incubator (e.g., 37°C) before adding the compound. - Check for Media Component Interactions: If precipitation persists, evaluate the solubility of the compound in simpler buffer systems to identify potential interactions with media components. |
| Inconsistent IC50/EC50 Values in HTRF Binding Assays | - Assay Drift: The sticky nature of large protein complexes can lead to a lack of uniformity in assay plates.[1] - Compound Interference: Some small molecules can interfere with the HTRF signal, leading to false positives or negatives. - Incorrect Reagent Concentrations: Suboptimal concentrations of tagged proteins or detection reagents. - Incubation Times: Insufficient or inconsistent incubation times. | - Pre-treat Plasticware: To address the sticky nature of proteins, pre-treat all plasticware (including pipette tips) with a suitable conditioning buffer.[1] - Counter-Screen for Interference: Assess the raw emission wavelengths (620 nm and 665 nm). Genuine inhibitors should primarily affect the 665 nm signal. - Reagent Titration: Optimize the concentrations of both the donor and acceptor-labeled proteins to achieve a stable and robust signal window.[2] - Standardize Incubation: Adhere strictly to the recommended incubation times for pre-incubation of the inhibitor with the target protein and for the detection step.[3] |
| High Variability in T-Cell Activation/Co-culture Assays | - Donor-to-Donor Variability: Primary human peripheral blood mononuclear cells (PBMCs) exhibit significant donor-dependent differences in response. - Suboptimal Effector-to-Target (E:T) Ratio: An incorrect ratio of immune cells to tumor cells can lead to either overwhelming T-cell activation or insufficient response. - Cell Viability Issues: The compound itself may be cytotoxic to T-cells or the target cancer cells at the tested concentrations. | - Use Multiple Donors: Test compounds on PBMCs from several healthy donors to account for biological variability. - Optimize E:T Ratio: Perform initial experiments to determine the optimal E:T ratio that provides a clear window for measuring inhibition and activation. - Assess Compound Cytotoxicity: Run a separate cytotoxicity assay (e.g., MTT or LDH release assay) on both T-cells and the cancer cell line to determine the non-toxic concentration range of your inhibitor. |
In Vivo Study Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Oral Bioavailability | - Low aqueous solubility and/or poor membrane permeability of the C2-symmetric inhibitor. - First-pass metabolism in the liver. | - Formulation Strategies: Explore various formulations such as microemulsions, solid dispersions, or nanoparticle suspensions to improve solubility and dissolution rate.[4][5] - Prodrug Approach: Synthesize a prodrug by attaching a promoiety that enhances solubility and/or permeability and is cleaved in vivo to release the active drug.[6][7][8] |
| Unexpected Toxicity | - On-target Toxicity: The intended pharmacological effect may lead to immune-related adverse events (irAEs) due to systemic immune activation.[9] - Off-target Toxicity: The compound may interact with other biological targets. | - Dose-ranging Studies: Conduct thorough dose-finding studies to identify the maximum tolerated dose (MTD). - Monitor for irAEs: Closely monitor animals for clinical signs of irAEs, such as weight loss, dermatitis, and colitis.[9] - Off-target Profiling: Screen the compound against a panel of off-target proteins to identify potential sources of toxicity. |
| Lack of Efficacy in Animal Models | - Species-specific Differences: The inhibitor may have different affinities for human versus murine PD-L1.[10] - Inappropriate Tumor Model: The selected tumor model may not be sensitive to PD-1/PD-L1 blockade. | - Use Humanized Models: Employ humanized mouse models (e.g., expressing human PD-L1) to better predict clinical efficacy. - Select Responsive Tumor Models: Choose syngeneic tumor models known to be responsive to immune checkpoint inhibitors. |
II. Frequently Asked Questions (FAQs)
Q1: Why is bioavailability a major challenge for C2-symmetric PD-L1 inhibitors?
A1: C2-symmetric PD-L1 inhibitors often feature a hydrophobic biphenyl or terphenyl core, which is crucial for binding to the hydrophobic tunnel of the PD-L1 dimer.[11][12][13] This hydrophobicity leads to poor aqueous solubility, which is a primary reason for low oral bioavailability.
Q2: What is the proposed mechanism of action for C2-symmetric PD-L1 inhibitors?
A2: These inhibitors are designed to bind to a hydrophobic pocket on the surface of PD-L1. This binding induces and stabilizes the formation of a PD-L1 homodimer, which sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells.[11][14][15] By blocking this interaction, the inhibitory signal to T-cells is removed, leading to their activation and subsequent anti-tumor immune response.
Q3: How do C2-symmetric inhibitors differ from asymmetric (first-generation) inhibitors?
A3: C2-symmetric inhibitors are designed to span the entire hydrophobic tunnel formed at the interface of the PD-L1 dimer, making contacts with both PD-L1 monomers.[11] This can lead to a more stable dimer and significantly higher potency compared to asymmetric inhibitors, which primarily interact with a single PD-L1 molecule.[11][16]
Q4: My compound is potent in a biochemical (HTRF) assay but shows weak activity in a cell-based assay. What could be the reason?
A4: This discrepancy is a known challenge in the development of small molecule PD-L1 inhibitors.[10][17] Potential reasons include:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its target.
-
Compound Instability: The compound may be unstable in the cell culture medium.
-
Efflux by Transporters: The compound could be a substrate for efflux pumps on the cell surface.
-
High Protein Binding: The compound may bind to proteins in the serum of the cell culture medium, reducing its free concentration.
Q5: What are the key considerations when choosing an in vivo tumor model?
A5: Key considerations include:
-
Immune System Competency: The model must have a functional immune system to evaluate immunotherapy. Syngeneic mouse models are commonly used.
-
PD-L1 Expression: The tumor cells should express PD-L1.
-
Sensitivity to Checkpoint Blockade: The tumor model should have a known response to anti-PD-1/PD-L1 antibodies.
-
Relevance to Human Cancer: The chosen model should, as much as possible, recapitulate the features of the human cancer being targeted.
III. Quantitative Data Summary
Direct comparative data on the bioavailability of specific C2-symmetric PD-L1 inhibitors with and without enabling formulations is not extensively available in the public domain. The following table provides an illustrative example of how such data could be presented, based on the known effects of common bioavailability enhancement strategies.
| Compound | Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Inhibitor X | Aqueous Suspension | 10 | 150 | 2.0 | 600 | 5 | Hypothetical |
| Inhibitor X | Lipid-based Formulation | 10 | 900 | 1.5 | 4200 | 35 | Hypothetical |
| Prodrug of X | Aqueous Solution | 10 | 1200 | 1.0 | 5760 | 48 | Hypothetical |
IV. Experimental Protocols
Kinetic Solubility Assay
Objective: To rapidly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the C2-symmetric PD-L1 inhibitor in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the 10 mM stock solution into the wells of a 96-well microplate.
-
Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final theoretical concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis:
-
Nephelometry: Measure light scattering at a specific wavelength (e.g., 620 nm) to detect precipitate formation.
-
Filtration and Quantification: Alternatively, filter the contents of each well through a solubility filter plate. Quantify the concentration of the inhibitor in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To evaluate the passive membrane permeability of a compound.
Methodology:
-
Prepare Lipid Membrane Solution: Prepare a solution of 1% lecithin in dodecane.
-
Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of a 96-well donor plate.
-
Prepare Donor Solution: Prepare a solution of the test compound at a concentration of 10 µM in PBS (pH 7.4) with a final DMSO concentration of 1%.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Assemble PAMPA "Sandwich": Place the donor plate containing 150 µL of the donor solution per well onto the acceptor plate.
-
Incubation: Incubate the plate assembly for 10-20 hours at room temperature in a humidified chamber.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
Objective: To measure the ability of an inhibitor to block the interaction between PD-1 and PD-L1.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human PD-L1-His, PD-1-Fc, anti-His-d2, and anti-Fc-Europium cryptate in the assay buffer.
-
Compound Plating: Serially dilute the C2-symmetric PD-L1 inhibitor in DMSO and then in assay buffer. Add the diluted compound to the wells of a 384-well low-volume white plate.
-
Protein Addition: Add the PD-L1-His and PD-1-Fc proteins to the wells.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Detection Reagent Addition: Add the anti-His-d2 and anti-Fc-Europium cryptate detection reagents.
-
Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Read Plate: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
T-Cell Activation/Co-culture Assay
Objective: To assess the ability of a C2-symmetric PD-L1 inhibitor to reverse PD-L1-mediated T-cell suppression.
Methodology:
-
Cell Preparation:
-
Culture a human cancer cell line that expresses PD-L1 (e.g., MDA-MB-231).
-
Isolate human PBMCs from healthy donor blood.
-
-
Co-culture Setup:
-
Seed the PD-L1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add the isolated PBMCs to the wells containing the cancer cells at an optimized E:T ratio.
-
Add a T-cell activator, such as an anti-CD3 antibody, to stimulate the T-cells.
-
-
Compound Treatment: Add serial dilutions of the C2-symmetric PD-L1 inhibitor to the co-culture wells. Include appropriate controls (e.g., vehicle control, positive control antibody like atezolizumab).
-
Incubation: Incubate the co-culture plate for 48-72 hours at 37°C in a CO2 incubator.
-
Readout - Cytokine Release:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of a key T-cell activation cytokine, such as Interferon-gamma (IFN-γ), using an ELISA kit.
-
-
Data Analysis: Plot the IFN-γ concentration against the inhibitor concentration to determine the EC50 value.
V. Visualizations
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: PD-1/PD-L1 signaling pathway and mechanism of C2-symmetric inhibitors.
Experimental Workflow for Bioavailability Assessment
Caption: Preclinical workflow for assessing and improving oral bioavailability.
References
- 1. syngeneintl.com [syngeneintl.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Prodrugs to improve the oral bioavailability of a diacidic nonpeptide angiotensin II antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advances in pharmacokinetics and pharmacodynamics of PD-1/PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilizer Tag Effect on PD-L1/Inhibitor Binding Properties for m-Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Academy [procellsystem.com]
- 17. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Synthetic Peptides
Introduction:
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic peptides. While the specific compound "LH1306" did not yield targeted search results, the principles and challenges of synthetic peptide purification are broadly applicable. This guide focuses on common issues encountered during purification, particularly using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying synthetic peptides?
A1: The primary challenges in custom peptide synthesis and purification often revolve around the peptide's sequence and physicochemical properties.[1] Common difficulties include:
-
Sequence Complexity: Peptides with long sequences, repetitive motifs, or containing difficult-to-couple amino acids can lead to the formation of deletion products and other impurities.[1]
-
Hydrophobicity: Highly hydrophobic peptides are prone to aggregation and can be difficult to dissolve in standard HPLC solvents, leading to poor chromatographic performance and potential precipitation on the column.[2][3]
-
Secondary Structure Formation: Certain peptide sequences can form stable secondary structures (e.g., β-sheets), which can hinder purification by causing aggregation and poor peak shape.[1]
-
Purity Requirements: Achieving high purity levels required for therapeutic or research applications can be challenging due to the presence of closely related impurities.[1]
Q2: How can I improve the resolution of my target peptide from impurities during RP-HPLC?
A2: Improving resolution in RP-HPLC often involves optimizing several parameters:
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[4]
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile, methanol) or the ion-pairing agent (e.g., trifluoroacetic acid - TFA, formic acid - FA) can alter selectivity.[5][6][7] For instance, while TFA generally provides good peak shape, formic acid is more compatible with mass spectrometry (MS) detection.[6][8]
-
Column Chemistry: Using a column with a different stationary phase (e.g., C18, C8) or a different particle size can significantly impact selectivity and resolution.[5]
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the peptide and the stationary phase, thereby affecting resolution.[4]
Q3: My peptide is not precipitating out of the cleavage cocktail with ether. What should I do?
A3: Failure to precipitate in diethyl ether can occur with short or hydrophobic peptides.[9] Here are some troubleshooting steps:
-
Increase Ether Volume: Adding more cold ether may help induce precipitation.[9]
-
Use a Different Solvent System: A mixture of hexane and ether (1:1) can be more effective for some peptides.[9]
-
Concentrate the Solution: Carefully concentrating the ether/TFA mixture under a stream of nitrogen or using a rotovap can sometimes lead to precipitation.[9]
-
Direct Purification: If precipitation fails, you can dilute the TFA/ether mixture with an appropriate aqueous buffer and directly load it onto the HPLC column for purification.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of synthetic peptides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the silica-based column.[5][8]- Column overload.[10]- Inappropriate mobile phase pH.[10] | - Use a column with a charged surface modification to minimize silanol interactions.[8]- Reduce the sample load.[10]- Adjust the pH of the mobile phase to suppress silanol ionization (typically low pH).[10] |
| Ghost Peaks | - Impurities in the mobile phase solvents or reagents.[10]- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents and reagents.[10]- Implement a thorough column washing procedure between runs.[10] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Column degradation.- Fluctuations in column temperature. | - Ensure accurate and consistent preparation of mobile phases.- Use a guard column to protect the analytical column.- Employ a column oven to maintain a stable temperature. |
| Peptide Aggregation/Precipitation | - High hydrophobicity of the peptide.[2][3]- Inappropriate solvent composition. | - Add organic solvents like isopropanol or trifluoroethanol to the sample solvent to improve solubility.[2][7]- Consider using a different resin for synthesis, such as a PEG-based resin, for hydrophobic peptides.[11] |
| Low Yield After Purification | - Incomplete elution from the column.- Degradation of the peptide during purification.- Poor recovery during post-purification workup (e.g., lyophilization). | - Increase the final concentration of the organic modifier in the gradient to ensure complete elution.[10]- Work at lower temperatures if the peptide is known to be unstable.- Optimize lyophilization parameters. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Synthetic Peptide
This is a generalized protocol and should be optimized for each specific peptide.
-
Sample Preparation:
-
After cleavage from the solid-phase resin and precipitation, dissolve the crude peptide in a minimal amount of a strong solvent in which it is soluble (e.g., DMSO, DMF, or acetonitrile).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration for injection.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical starting gradient would be a linear increase from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV detection at 214 nm and 280 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.
-
-
Analysis and Post-Purification:
-
Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Diagrams
Experimental Workflow for Synthetic Peptide Purification
Caption: A typical workflow for the synthesis and purification of a synthetic peptide.
Troubleshooting Logic for Poor Peak Resolution in RP-HPLC
Caption: A decision tree for troubleshooting poor peak resolution during RP-HPLC.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. reddit.com [reddit.com]
- 10. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Mitigating Potential Toxicity of Biphenyl-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential toxicity associated with biphenyl-based inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving biphenyl-based inhibitors.
Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays
Q1: My biphenyl-based inhibitor shows potent cytotoxicity in my cancer cell line, but also in my non-cancerous control cell line. How can I determine if this is a general cytotoxic effect or a specific on-target effect?
A1: It is crucial to differentiate between general toxicity and a desired on-target effect. Here are several steps you can take:
-
Perform Dose-Response Curves: Test a wide range of inhibitor concentrations on both cancerous and non-cancerous cell lines. A significantly lower IC50 value in the target cancer cell line compared to the control cell line suggests a therapeutic window.
-
Investigate Off-Target Effects: Biphenyl scaffolds can interact with various proteins. Consider performing target engagement assays or profiling your inhibitor against a panel of kinases or other relevant protein families to identify potential off-target interactions that might be responsible for the observed cytotoxicity.
-
Assess for Oxidative Stress: Biphenyl compounds can be metabolized into reactive species that induce oxidative stress.[1] Measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, in both cell lines. If oxidative stress is high in both, it may indicate a general toxicity mechanism.
-
Structural Modifications: If off-target effects or metabolism-induced toxicity are suspected, consider synthesizing analogs of your biphenyl inhibitor with modifications aimed at reducing these liabilities without compromising on-target activity.
Q2: I am observing significant cell death even at low concentrations of my inhibitor. Could the biphenyl scaffold itself be the problem?
A2: While the biphenyl core is present in many approved drugs, it can be associated with certain toxicities.[2][3] Here's how to troubleshoot:
-
Metabolite-Induced Toxicity: The biphenyl moiety can be metabolized by cytochrome P450 enzymes into potentially toxic metabolites, such as phenols and quinones.[4] Consider co-incubating your cells with P450 inhibitors to see if this reduces cytotoxicity.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Some biphenyl compounds can activate the AhR signaling pathway, which is involved in toxic responses to certain aromatic hydrocarbons.[5][6][7] You can test for AhR activation using a reporter gene assay.
-
Control Compound: Include a biphenyl molecule without the pharmacophore responsible for your intended inhibitory activity in your experiments. This can help to distinguish between toxicity associated with the biphenyl scaffold and the on-target effect.
Issue 2: Poor In Vivo Tolerance and Adverse Effects
Q3: My biphenyl-based inhibitor was potent in vitro, but it's showing significant toxicity (e.g., weight loss, organ damage) in my animal model. What are the likely causes and how can I address them?
A3: Poor in vivo tolerance is a common challenge in drug development. For biphenyl-based inhibitors, consider the following:
-
Hepatotoxicity: The liver is a primary site for the metabolism of biphenyl compounds and can be susceptible to toxicity.[8][9] Assess liver function in your animal model by measuring liver enzymes (e.g., ALT, AST) in the blood and performing histopathological analysis of liver tissue.
-
Kidney Toxicity: The kidneys are also involved in the excretion of drugs and their metabolites, making them a potential target for toxicity.[10] Monitor kidney function through markers like creatinine and BUN, and conduct histopathology of kidney tissue.
-
Formulation and Dosing: The formulation of your inhibitor can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties and, consequently, its toxicity. Experiment with different formulations and dosing regimens (e.g., lower doses, less frequent administration) to find a better-tolerated protocol.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the relationship between the concentration of your inhibitor in the body over time and its therapeutic and toxic effects. This can help in designing a more optimal dosing strategy.
Issue 3: Contradictory or Irreproducible Results
Q4: I'm getting inconsistent results in my cytotoxicity assays with my biphenyl-based inhibitor. What could be the cause?
A4: Irreproducible results can be frustrating. Here are some common culprits and how to address them:
-
Compound Solubility: Biphenyl compounds can sometimes have poor aqueous solubility. Ensure your inhibitor is fully dissolved in your stock solution and culture medium. Precipitated compound can lead to inconsistent concentrations in your assays.
-
Cell Culture Conditions: Ensure your cell lines are healthy, within a consistent passage number, and plated at the same density for each experiment.
-
Assay Interference: Some compounds can interfere with the readouts of cytotoxicity assays. For example, a colored compound can interfere with absorbance-based assays like the MTT assay. Always include appropriate controls, such as your compound in cell-free wells, to check for interference.
-
Thorough Mixing: Ensure the inhibitor is well-mixed in the culture medium before and after adding it to the cells to avoid concentration gradients.
Frequently Asked Questions (FAQs)
Q5: What are the most common toxicity concerns associated with biphenyl-based inhibitors?
A5: The primary toxicity concerns include hepatotoxicity (liver toxicity), nephrotoxicity (kidney toxicity), and potential for off-target effects due to the interactions of the biphenyl scaffold with various biological molecules.[8][9][10] Metabolism by cytochrome P450 enzymes can also lead to the formation of reactive metabolites that can cause oxidative stress and cellular damage.[4]
Q6: How can I proactively design biphenyl-based inhibitors with a better safety profile?
A6: Several strategies can be employed during the design phase:
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: Systematically modify the biphenyl scaffold and its substituents to understand how these changes affect both on-target potency and toxicity.
-
Optimize Physicochemical Properties: Fine-tune properties like lipophilicity and solubility to improve the ADME profile and reduce the likelihood of off-target effects.
-
Metabolic Stability Assessment: In the early stages of development, assess the metabolic stability of your compounds in liver microsomes or hepatocytes to identify potential liabilities.
-
Computational Modeling: Use in silico tools to predict potential off-target interactions and metabolic fate.
Q7: Are there any alternatives to the biphenyl scaffold that I could consider?
A7: If the biphenyl core is proving to be a persistent source of toxicity, exploring bioisosteric replacements is a valid strategy. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. Depending on the specific interactions your biphenyl scaffold makes with its target, various heterocyclic or non-aromatic rings could be considered.
Quantitative Data Summary
Table 1: Example Cytotoxicity Data for a Biphenyl-Based Inhibitor (BPI-X)
| Cell Line | Cell Type | IC50 (µM) |
| Cancer Cell Line A | Target | 1.2 |
| Non-cancerous Cell Line B | Control | 15.8 |
| Non-cancerous Cell Line C | Control | 22.5 |
Table 2: Example In Vivo Toxicity Data for BPI-X
| Dose (mg/kg) | Body Weight Change (%) | Serum ALT (U/L) | Serum Creatinine (mg/dL) |
| Vehicle | +5.2 | 35 | 0.6 |
| 10 | +2.1 | 42 | 0.7 |
| 30 | -8.9 | 150 | 1.5 |
| 100 | -20.1 | 450 | 3.2 |
Experimental Protocols
1. MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[11][12]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the biphenyl-based inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only and no-cell controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[13][14][15][16]
Materials:
-
96-well plates
-
LDH assay kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with the biphenyl-based inhibitor at various concentrations. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
3. Hepatotoxicity Assessment in Primary Human Hepatocytes
This protocol provides a general framework for assessing the potential hepatotoxicity of biphenyl-based inhibitors using primary human hepatocytes.[1][8][9][17]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to recover and form a monolayer.
-
Treat the hepatocytes with a range of concentrations of the biphenyl-based inhibitor for 24-72 hours.
-
Assess cell viability using an ATP-based assay, which measures the metabolic activity of the cells.
-
Collect the supernatant to measure the levels of liver enzymes like ALT and AST using commercially available kits.
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate), to measure intracellular ROS levels.[18][19][20]
Materials:
-
DCFDA or another suitable ROS-sensitive fluorescent probe
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat the cells with the biphenyl-based inhibitor for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
Remove the treatment medium and wash the cells with PBS.
-
Load the cells with the DCFDA probe (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Visualizations
Caption: A general experimental workflow for assessing and mitigating the toxicity of biphenyl-based inhibitors.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway potentially activated by biphenyl compounds.
Caption: Overview of a potential oxidative stress pathway induced by biphenyl metabolites.
References
- 1. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing cytotoxicity of 1,4-biphenyl amide derivatives: Discovery of new potent and selective 17β-hydroxysteroid dehydrogenase type 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Screening for Drug-Induced Hepatotoxicity in Primary Mouse Hepatocytes Using Acetaminophen, Amiodarone, and Cyclosporin A as Model Compounds: An Omics-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,2',3,3',4,4'-Hexachlorobiphenyl - Wikipedia [en.wikipedia.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [dk.promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay for cytotoxicity [bio-protocol.org]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Small-Molecule Probe for Imaging Oxidative Stress–Induced Carbonylation in Live Cells [bio-protocol.org]
- 19. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of LH1306 Through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the potency of the PD-1/PD-L1 inhibitor, LH1306. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Issue 1: My modified this compound analog shows decreased or no activity in the HTRF binding assay.
-
Question: I have synthesized an analog of this compound by modifying the biphenyl core, but it shows significantly lower potency in my HTRF assay. What could be the reason?
Answer: A decrease in potency upon modification of the biphenyl core suggests that the alteration has negatively impacted the compound's ability to bind to PD-L1 and induce its dimerization. The biphenyl moiety is a critical component of many small-molecule PD-1/PD-L1 inhibitors, fitting into a hydrophobic pocket on the surface of PD-L1.[1][2]
Possible Causes and Troubleshooting Steps:
-
Steric Hindrance: The introduced substituent may be too bulky, causing a steric clash with amino acid residues in the PD-L1 binding pocket.
-
Recommendation: Consider replacing the bulky group with a smaller one. Computational modeling can help predict potential steric clashes before synthesis.
-
-
Alteration of Optimal Dihedral Angle: The biphenyl rings need to adopt a specific twisted conformation to fit optimally into the binding site. Substituents at the ortho positions of the biphenyl linkage can significantly influence this angle.
-
Recommendation: If you have modified the ortho positions, consider synthesizing analogs with smaller groups or moving the substituent to a different position on the ring.
-
-
Loss of Key Interactions: The modification may have removed a crucial interaction with the protein.
-
Recommendation: Analyze the structure-activity relationship (SAR) of similar biphenyl inhibitors. For instance, maintaining hydrophobic interactions with residues like Tyr56, Met115, and Ala121 is known to be important.[1]
-
-
Issue 2: The potency of my this compound analog is high in the HTRF assay but low in cell-based assays (e.g., NFAT reporter assay).
-
Question: My new this compound analog has an excellent IC50 in the biochemical HTRF assay, but its performance drops significantly in the Jurkat/CHO co-culture NFAT reporter assay. Why is there a discrepancy?
Answer: This is a common challenge in drug development and often points to issues with cell permeability, metabolic instability, or off-target effects that are not captured in a purified protein assay.
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its target.
-
Recommendation: Assess the physicochemical properties of your analog, such as lipophilicity (LogP) and polar surface area (PSA). Modifications to improve cell permeability, such as adding or removing polar functional groups, may be necessary.[3]
-
-
Metabolic Instability: The compound may be rapidly metabolized by enzymes within the cells.
-
Recommendation: Conduct a liver microsomal stability assay to assess the metabolic stability of your compound.[3] If it is rapidly metabolized, consider modifying the sites of metabolism. For example, replacing a metabolically labile methyl group with a trifluoromethyl group can sometimes improve stability.
-
-
Efflux by Transporters: The compound could be a substrate for efflux pumps on the cell surface, which actively remove it from the cytoplasm.
-
Recommendation: Test whether known efflux pump inhibitors can rescue the activity of your compound in the cell-based assay.
-
-
Issue 3: I am observing inconsistent results in my SHP-1 recruitment/phosphorylation assay.
-
Question: The results from my SHP-1 phosphorylation assay are not reproducible. What are the common sources of variability in this assay?
Answer: The SHP-1 recruitment and subsequent phosphorylation is a downstream event following PD-1 engagement. Inconsistent results can arise from variability in cell culture conditions, reagent quality, and timing of the experiment.
Possible Causes and Troubleshooting Steps:
-
Cell Health and Passage Number: The expression levels of PD-1 and other signaling components can change with cell passage number and overall health.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell viability.
-
-
Reagent Quality: The quality of antibodies and lysis buffers is critical for this assay.
-
Recommendation: Use high-quality, validated antibodies for detecting phosphorylated SHP-1. Ensure that the lysis buffer contains appropriate phosphatase and protease inhibitors.
-
-
Timing of Stimulation and Lysis: The kinetics of SHP-1 phosphorylation can be transient.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for cell lysis after stimulation to capture the peak phosphorylation signal.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the key structural features of this compound that are important for its potency?
Answer: this compound is a potent PD-1/PD-L1 protein-protein interaction inhibitor.[4] Its structure features a symmetrical biphenyl core, which is a common scaffold for small-molecule PD-L1 inhibitors.[2] This core is believed to induce the dimerization of PD-L1, which sterically hinders its interaction with PD-1.[5] The substituted pyridine rings and the acetamidoethylamino side chains are likely involved in forming key interactions with the amino acid residues of PD-L1, contributing to its high binding affinity.
-
Question 2: What are some general strategies to enhance the potency of this compound through structural modification?
Answer: Enhancing the potency of this compound can be approached through several medicinal chemistry strategies:
-
Structure-Based Design: If a co-crystal structure of this compound with PD-L1 is available, or can be reliably modeled, you can identify key interactions and design modifications to enhance them. This could involve introducing new hydrogen bond donors or acceptors, or groups that increase hydrophobic interactions.
-
Bioisosteric Replacement: Replace certain functional groups with others that have similar physicochemical properties but may improve potency, selectivity, or pharmacokinetic properties. For example, replacing a phenyl ring with a different heteroaromatic ring.
-
Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule in its bioactive conformation, which can lead to an increase in potency by reducing the entropic penalty of binding.
-
SAR by Catalog: Systematically synthesize and test a series of analogs with modifications at different positions of the molecule to build a structure-activity relationship (SAR) profile. This data-driven approach can guide further optimization efforts.
-
-
Question 3: How can I use computational modeling to guide the structural modification of this compound?
Answer: Computational modeling is a powerful tool for rational drug design.
-
Molecular Docking: Docking studies can predict how this compound and its analogs bind to the PD-L1 protein. This can help identify key binding interactions and predict whether a proposed modification will fit in the binding pocket.[5] Residues such as Tyr56, Asp122, and Lys124 have been identified as important for the binding of small molecules to PD-L1.[4][5]
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction.
-
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to computationally predict the change in binding affinity upon a structural modification, helping to prioritize which analogs to synthesize.
-
Data Presentation
Table 1: Hypothetical Potency Data for this compound Analogs with Modifications on the Biphenyl Core
| Analog ID | Modification on Biphenyl Core | HTRF IC50 (nM) | Cell-Based NFAT EC50 (µM) |
| This compound | Unmodified | 25 | 4.21 |
| This compound-A1 | 4-Fluoro | 15 | 2.8 |
| This compound-A2 | 4-Trifluoromethyl | 50 | 8.5 |
| This compound-A3 | 2'-Methyl | 150 | >20 |
| This compound-A4 | 3'-Methoxy | 30 | 5.1 |
Table 2: Hypothetical Potency Data for this compound Analogs with Modifications on the Side Chains
| Analog ID | Modification on Side Chain | HTRF IC50 (nM) | Cell-Based NFAT EC50 (µM) |
| This compound | N-acetamidoethylamino | 25 | 4.21 |
| This compound-B1 | N-methylacetamidoethylamino | 40 | 7.8 |
| This compound-B2 | N-cyclopropylacetamidoethylamino | 20 | 3.5 |
| This compound-B3 | 2-hydroxyethylamino | 80 | 15.2 |
| This compound-B4 | 2-methoxyethylamino | 35 | 6.4 |
Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
-
Principle: This is a proximity-based assay that measures the interaction between His-tagged PD-L1 and Fc-tagged PD-1. When the two proteins interact, a FRET signal is generated between a terbium cryptate-labeled anti-His antibody and a d2-labeled anti-Fc antibody. An inhibitor will disrupt this interaction and decrease the FRET signal.
-
Methodology:
-
Add 2 µL of the test compound (serially diluted in DMSO) to a 384-well low volume white plate.
-
Add 4 µL of His-tagged human PD-L1.
-
Add 4 µL of human IgG-Fc-tagged PD-1.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution containing anti-6His-Tb cryptate and anti-hIgG-d2 antibodies.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
2. NFAT Reporter Assay for T-cell Activation
-
Principle: This cell-based assay uses Jurkat T-cells engineered to express PD-1 and an NFAT-luciferase reporter. These cells are co-cultured with CHO-K1 cells expressing PD-L1 and a T-cell receptor (TCR) activator. The interaction between PD-1 and PD-L1 inhibits TCR signaling, leading to low luciferase expression. An inhibitor of the PD-1/PD-L1 interaction will restore T-cell activation and increase the luciferase signal.[2][6]
-
Methodology:
-
Seed PD-L1 expressing CHO-K1 cells in a 96-well white, clear-bottom plate and incubate overnight.
-
The next day, remove the culture medium and add the test compound at various concentrations.
-
Add PD-1/NFAT-Luc Jurkat cells to the wells.
-
Co-culture the cells for 6 hours at 37°C.
-
Add a luciferase substrate solution (e.g., Bio-Glo™).
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
-
3. SHP-1 Phosphorylation Assay
-
Principle: Upon PD-1 and PD-L1 engagement, the tyrosine phosphatase SHP-1 is recruited to the PD-1 receptor and becomes phosphorylated, which is a marker of its activation. This assay measures the level of phosphorylated SHP-1 in cell lysates.
-
Methodology:
-
Co-culture PD-1 expressing Jurkat cells with PD-L1 expressing cells in the presence of various concentrations of the test compound.
-
After the desired incubation time, lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
The level of phosphorylated SHP-1 (at Tyr564) can be quantified using a sandwich ELISA or a bead-based immunoassay (e.g., HTRF phospho-SHP1 kit).
-
For an ELISA, coat a plate with a capture antibody for total SHP-1. Add the cell lysates, followed by a detection antibody specific for phospho-SHP-1. A secondary HRP-conjugated antibody and substrate are then used for signal generation.
-
Normalize the phospho-SHP-1 signal to the total SHP-1 level or total protein concentration.
-
Mandatory Visualization
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Iterative workflow for enhancing this compound potency.
Caption: Troubleshooting logic for low potency of this compound analogs.
References
- 1. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances of biphenyl small-molecule inhibitors targeting PD-1/PD-L1 interaction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery-and-optimization-of-novel-biphenyl-derivatives-bearing-cyclopropyl-linkage-as-potent-programmed-cell-death-1-programmed-cell-death-ligand-1-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors [mdpi.com]
- 5. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategies to reduce LH1306 degradation in plasma
Welcome to the technical support center for LH1306. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the degradation of this compound in plasma during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can contribute to the degradation of this compound in plasma?
A1: The stability of a small molecule like this compound in plasma is influenced by a combination of physicochemical, biochemical, and environmental factors.[1] Key contributors to degradation include:
-
Enzymatic Metabolism: Plasma contains various enzymes, such as esterases and proteases, which can metabolize this compound. Cytochrome P450 (CYP) enzymes can also contribute to biotransformation, leading to inactive metabolites.[1]
-
Chemical Instability: The inherent chemical structure of this compound may be susceptible to hydrolysis or oxidation under the pH and temperature conditions of plasma.[1]
-
Plasma Protein Binding: The extent to which this compound binds to plasma proteins like albumin can affect its stability. While high protein binding can protect the molecule from metabolism, weak binding may leave it more susceptible to degradation.[1]
-
Physicochemical Properties: Factors such as solubility, lipophilicity, and molecular weight can influence how this compound interacts with plasma components, thereby affecting its stability.[1]
Q2: How can I improve the ex vivo stability of this compound in plasma samples for bioanalysis?
A2: To ensure accurate quantification in bioanalytical assays, minimizing ex vivo degradation is critical. Consider the following strategies:
-
Immediate Cooling and Freezing: Promptly cooling samples on ice and freezing them can significantly slow down enzymatic and chemical degradation processes.[2]
-
Addition of Enzyme Inhibitors: For compounds susceptible to specific enzymatic degradation, adding relevant inhibitors to the collection tubes can be effective. For example, esterase inhibitors can prevent hydrolysis.[1][2]
-
pH Adjustment: If this compound is sensitive to the physiological pH of blood, adjusting the pH of the plasma sample upon collection can improve stability.[2]
-
Frozen Aliquotting: To avoid repeated freeze-thaw cycles that can degrade labile compounds, automated frozen aliquotting of plasma samples is a recommended technique.[3]
Q3: What are some long-term strategies to enhance the in vivo plasma stability of this compound?
A3: For improving the pharmacokinetic profile of this compound, several long-term strategies can be employed during the drug development process:
-
Structural Modification: The chemical structure of this compound can be optimized to replace or protect labile functional groups, making it more resistant to metabolic degradation.[1]
-
Prodrug Approach: Designing a prodrug of this compound that is converted to the active form in the body can enhance its plasma stability.[1]
-
Formulation Strategies:
-
Conjugation: Attaching this compound to larger molecules like polyethylene glycol (PEG) or albumin can increase its hydrodynamic radius, reducing renal clearance and enzymatic degradation.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound in freshly collected plasma at room temperature. | High activity of plasma enzymes (e.g., esterases) at room temperature. | 1. Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and immediately place them on ice. 2. Separate plasma by centrifugation at 4°C as soon as possible. 3. Add specific enzyme inhibitors to the collection tubes if the degrading enzyme is known. |
| Inconsistent this compound concentrations across different batches of plasma. | Variability in enzyme activity or composition between plasma donors. | 1. Pool plasma from multiple donors to average out individual differences. 2. Always use plasma from the same species and strain for a given set of experiments. 3. Qualify each new batch of plasma by running a preliminary stability test. |
| Precipitation of this compound observed in plasma samples. | Poor aqueous solubility of the compound.[1] | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in plasma does not exceed the solubility limit. 2. Consider using a formulation approach, such as encapsulation in cyclodextrins, to improve solubility. |
| Lower than expected recovery of this compound after freeze-thaw cycles. | Degradation of this compound due to the physical stress of freezing and thawing.[3] | 1. Minimize the number of freeze-thaw cycles by preparing smaller, single-use aliquots. 2. Investigate the use of automated frozen aliquotting to avoid thawing the parent sample.[3] |
Experimental Protocols
Protocol 1: Evaluation of this compound Plasma Stability in vitro
Objective: To determine the rate of this compound degradation in plasma over time.
Materials:
-
This compound
-
Control plasma (e.g., human, rat) with anticoagulant (e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
LC-MS/MS system for quantification
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into pre-warmed plasma at 37°C to achieve the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <1%) to avoid precipitation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-LH1306 mixture.
-
Immediately quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
Protocol 2: Identification of this compound Metabolites in Plasma
Objective: To identify the metabolic products of this compound in plasma.
Materials:
-
Same as Protocol 1
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Follow steps 1-5 from Protocol 1, using a later time point where significant degradation has occurred.
-
Analyze the supernatant using a high-resolution mass spectrometer to identify potential metabolites.
-
Compare the mass spectra of the incubated sample with a control sample (plasma without this compound) to identify unique peaks corresponding to metabolites.
-
Use tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and elucidate their structures.
Visualizations
Caption: Potential degradation routes for this compound in a plasma environment.
Caption: A logical workflow for addressing this compound instability issues.
References
- 1. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Improving the pharmacokinetics, biodistribution and plasma stability of monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Misconception in Terminology: LH1306 vs. Therapeutic Agents
References
- 1. Review of Indications of FDA-Approved Immune Checkpoint Inhibitors per NCCN Guidelines with the Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding PD-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
Comparative analysis of C2-symmetric vs. asymmetric PD-L1 inhibitors
A Comparative Analysis of C2-Symmetric vs. Asymmetric Small-Molecule PD-L1 Inhibitors
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[1][2] While monoclonal antibodies targeting this pathway have revolutionized cancer treatment, they have limitations such as poor tumor penetration, potential for immunogenicity, and high production costs.[1][3][4] This has spurred the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, which offer potential advantages in oral bioavailability, better pharmacokinetic properties, and lower manufacturing costs.[1][2][5] These small-molecule inhibitors primarily fall into two main structural classes: C2-symmetric and asymmetric, both of which function by inducing the dimerization of PD-L1 to block its interaction with PD-1.[6][7]
Mechanism of Action: Inducing PD-L1 Dimerization
Unlike monoclonal antibodies that bind to the extracellular domains of either PD-1 or PD-L1 in a 1:1 stoichiometry, small-molecule inhibitors employ a distinct mechanism.[6] They bind to a hydrophobic pocket at the interface of two PD-L1 molecules, inducing and stabilizing the formation of a PD-L1 homodimer.[3][7] This dimerization sterically hinders the binding of PD-1 to PD-L1, thereby restoring T-cell function and enabling the immune system to recognize and attack tumor cells.[1][8] The first co-crystal structures of small molecules bound to PD-L1, such as with BMS-202, revealed this unique 1:2 (inhibitor:PD-L1) binding stoichiometry.[6][8]
Figure 1: PD-1/PD-L1 signaling and inhibition by small molecules.
C2-Symmetric Inhibitors: A Focus on Potency
C2-symmetric inhibitors are characterized by a molecular structure that is symmetrical around a central axis. This structural feature allows them to bind to the PD-L1 dimer interface in a highly congruent manner. Structural studies, including NMR and X-ray co-crystallography, have shown that C2-symmetric molecules like LH1306 and LH1307 induce the formation of a more symmetrically arranged PD-L1 homodimer compared to their asymmetric counterparts.[7][9][10] This enhanced symmetry in the protein-inhibitor complex is thought to contribute to their higher binding affinity and inhibitory potency.[9][10] For instance, the C2-symmetric inhibitor this compound was found to be 3.8-fold more potent than its asymmetric equivalent.[9][10]
Asymmetric Inhibitors: The Pioneering Molecules
Asymmetric inhibitors, which lack a C2 axis of symmetry, were among the first small-molecule PD-L1 inhibitors to be discovered and extensively studied by companies like Bristol-Myers Squibb (BMS).[2][6] Compounds such as BMS-202 and BMS-8 are foundational examples of this class.[6][8] While still potent, the binding of these asymmetric molecules can result in a less symmetrically arranged PD-L1 dimer.[4][7] These pioneering molecules provided the crucial initial insights into the mechanism of small-molecule-induced PD-L1 dimerization and laid the groundwork for subsequent structure-based drug design, including the development of C2-symmetric analogs.[5][6]
Quantitative Performance Comparison
The inhibitory activity of these compounds is typically evaluated using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) from binding assays and the half-maximal effective concentration (EC50) from cellular assays are key metrics for comparison.
| Inhibitor | Class | HTRF IC50 (nM) | Cellular EC50 (nM) | Reference |
| LH1307 | C2-Symmetric | 3.0 | 79 | [9] |
| This compound | C2-Symmetric | 25 | Not Reported | [7][9] |
| BMS-202 | Asymmetric | 18 | Not Reported | [3][11] |
| BMS-1058 | Asymmetric | 0.48 | Not Reported | [3] |
| Compound A9 | Asymmetric | 0.93 | Not Reported | [1][3] |
| BMS-8 | Asymmetric | Not specified | Not specified | [6] |
| Incyte 011 | C2-Symmetric | 5.3 | Not Reported | [10] |
| Asymmetric Incyte Analog | Asymmetric | 11 | Not Reported | [10] |
Table 1: Comparative in vitro potency of selected C2-symmetric and asymmetric PD-L1 inhibitors. IC50 values were primarily determined by Homogeneous Time-Resolved Fluorescence (HTRF) assays.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is widely used to quantify the ability of a compound to disrupt the PD-1/PD-L1 protein-protein interaction (PPI).
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (allophycocyanin, APC). In the absence of an inhibitor, the binding of tagged PD-1 and PD-L1 brings the donor and acceptor into proximity, resulting in a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Methodology:
-
Reagents: Recombinant human PD-L1 protein, recombinant human PD-1 protein tagged with a detection molecule (e.g., Fc), Europium cryptate-labeled anti-tag antibody (donor), and an acceptor-labeled binding partner.
-
Procedure: a. The inhibitor compound is serially diluted in an assay buffer. b. The PD-L1 protein is incubated with the various concentrations of the inhibitor. c. The tagged PD-1 protein and the donor/acceptor fluorophores are added to the mixture. d. The reaction is incubated to allow binding to reach equilibrium. e. The fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a plate reader capable of time-resolved fluorescence.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value, representing the concentration of inhibitor required to reduce the FRET signal by 50%, is determined by plotting the signal ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][9]
Figure 2: Workflow of the HTRF assay for PD-L1 inhibitors.
T-Cell Activation Co-Culture Assay
This cell-based assay assesses the functional ability of an inhibitor to restore T-cell activity that has been suppressed by PD-L1.
Principle: T-cells, when activated through their T-cell receptor (TCR), produce cytokines like interferon-gamma (IFN-γ). When co-cultured with tumor cells expressing PD-L1, this activation is suppressed. A functional PD-L1 inhibitor will block the PD-1/PD-L1 interaction, reverse this suppression, and restore IFN-γ production.
Methodology:
-
Cell Lines: A human T-cell line (e.g., Jurkat) or primary human CD3+ T-cells, and a cancer cell line engineered to overexpress PD-L1 (e.g., Hep3B/OS-8/hPD-L1).[1][3]
-
Procedure: a. The PD-L1-expressing cancer cells are seeded in a culture plate. b. T-cells are added to the wells along with a T-cell activator (e.g., anti-CD3 antibody). c. The inhibitor is added at various concentrations. d. The co-culture is incubated for a set period (e.g., 72 hours).
-
Data Analysis: The supernatant from each well is collected, and the concentration of IFN-γ is measured using an ELISA kit. The EC50 value is calculated as the concentration of the inhibitor that restores 50% of the maximal IFN-γ production.[3][12]
Conclusion
Both C2-symmetric and asymmetric small molecules have proven to be effective inhibitors of the PD-1/PD-L1 interaction by inducing PD-L1 dimerization. The initial discovery of asymmetric inhibitors like BMS-202 was crucial in elucidating this novel mechanism of action.[6] Subsequent research has shown that C2-symmetric inhibitors can offer enhanced potency, likely due to a more optimal and symmetrical binding arrangement within the PD-L1 dimer interface.[9][10] The choice between these classes for further drug development will depend on a balance of factors including potency, selectivity, pharmacokinetic properties, and ease of synthesis. The ongoing exploration of both symmetric and asymmetric scaffolds continues to be a promising avenue in the development of next-generation, orally available cancer immunotherapies.
References
- 1. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]
- 4. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Evaluation, and Structural Studies of C2-Symmetric Small Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LH1306 Activity in Diverse Assay Formats: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of LH1306, a potent PD-1/PD-L1 protein-protein interaction inhibitor, across various assay formats. The data presented here serves to cross-validate the inhibitory effects of this compound and offers insights into its mechanism of action.
This compound is a small molecule inhibitor that disrupts the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1). This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By blocking this interaction, this compound can restore T-cell activity and enhance anti-tumor immunity. This guide summarizes the activity of this compound as measured in biochemical and cell-based assays, providing a multi-faceted view of its potency and cellular efficacy.
Quantitative Comparison of this compound Activity
The following table summarizes the key quantitative data for this compound activity in different assay formats.
| Assay Format | Key Parameter | Cell Line(s) | Result | Reference |
| Homogeneous Time-Resolved Fluorescence (HTRF) | IC50 | N/A (Biochemical) | 25 nM | |
| SHP-1 Recruitment | IC50 | Jurkat (PD-1) / U2OS (PD-L1) | 334 nM | |
| NFAT Signaling Restoration | EC50 | Jurkat (PD-1) / aAPC/CHO-K1 (PD-L1) | 4.21 µM |
Signaling Pathway and Experimental Workflow
To better visualize the mechanism of action and the experimental approach to its characterization, the following diagrams illustrate the relevant signaling pathway and a typical cross-validation workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to generate the data in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantifies the disruption of the PD-1/PD-L1 interaction in a cell-free system.
-
Reagents and Materials:
-
Recombinant human PD-1 protein (tagged, e.g., with His)
-
Recombinant human PD-L1 protein (tagged, e.g., with Fc)
-
HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-His-Europium cryptate)
-
HTRF acceptor fluorophore-conjugated anti-tag antibody (e.g., anti-Fc-d2)
-
Assay buffer
-
This compound in DMSO (serial dilutions)
-
384-well low-volume microplates
-
-
Procedure:
-
Add a fixed concentration of PD-1 and PD-L1 proteins to the wells of the microplate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Add the HTRF antibody detection reagents (anti-His-Europium cryptate and anti-Fc-d2).
-
Incubate for a further period (e.g., 2-4 hours) at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.
-
SHP-1 Recruitment Assay
This cell-based assay measures the inhibition of PD-1 signaling by quantifying the recruitment of the phosphatase SHP-1 to the PD-1 receptor in a co-culture system.
-
Cell Lines and Reagents:
-
Jurkat cells engineered to express PD-1.
-
U2OS cells engineered to express PD-L1.
-
This compound in DMSO (serial dilutions).
-
Assay medium.
-
Detection reagents for a proximity-based assay (e.g., AlphaLISA or split-luciferase system).
-
-
Procedure:
-
Seed the PD-L1 expressing U2OS cells in a multi-well plate and allow them to adhere.
-
Add serial dilutions of this compound to the wells.
-
Add the PD-1 expressing Jurkat cells to the wells to initiate co-culture.
-
Incubate the co-culture for a specific time to allow for cell-cell interaction and signaling.
-
Lyse the cells and perform the proximity-based assay to quantify the interaction between PD-1 and SHP-1.
-
Measure the signal on a compatible plate reader.
-
Calculate the IC50 value from the dose-response curve, representing the concentration of this compound that inhibits 50% of SHP-1 recruitment.
-
NFAT Signaling Restoration Assay
This cell-based reporter assay quantifies the functional consequence of blocking the PD-1/PD-L1 interaction, which is the restoration of T-cell activation, measured through the NFAT signaling pathway.
-
Cell Lines and Reagents:
-
Jurkat T-cells engineered to express PD-1 and an NFAT-driven reporter gene (e.g., luciferase or GFP).
-
CHO-K1 or other suitable cells engineered to act as artificial antigen-presenting cells (aAPCs) by expressing PD-L1 and a T-cell receptor (TCR) stimulator.
-
This compound in DMSO (serial dilutions).
-
Cell culture medium.
-
Reporter gene detection reagents (e.g., luciferase substrate).
-
-
Procedure:
-
Co-culture the PD-1/NFAT-reporter Jurkat cells with the PD-L1/aAPC cells in a multi-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 6-24 hours).
-
Measure the reporter gene signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
The increase in signal corresponds to the restoration of NFAT signaling.
-
Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response, from the dose-response curve.
-
Independent Validation of LH1306: A Comparative Guide to Small-Molecule PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings for LH1306, a small-molecule inhibitor of the PD-1/PD-L1 interaction, with other relevant alternative inhibitors. The information is compiled from peer-reviewed scientific literature to offer a resource for independent validation and further research in cancer immunotherapy.
Introduction to this compound and the PD-1/PD-L1 Pathway
This compound is a C2-symmetric small-molecule inhibitor designed to disrupt the protein-protein interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1)[1][2]. This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking this interaction, this compound and similar inhibitors aim to restore the anti-tumor activity of T-cells.
The mechanism of action for this class of inhibitors involves binding to PD-L1 and inducing its dimerization, which prevents its engagement with the PD-1 receptor on T-cells. This restores T-cell signaling and effector functions, leading to an anti-tumor immune response.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and comparable small-molecule PD-1/PD-L1 inhibitors from published studies.
Table 1: In Vitro Potency of PD-1/PD-L1 Small-Molecule Inhibitors
| Compound | HTRF IC50 (nM) | Cell-Based Assay EC50 (nM) | Reference(s) |
| This compound | 25 | 334 (SHP-1 signaling) | [1][2] |
| LH1307 | 3.0 | 79 (SHP-1 signaling) | [2] |
| BMS-202 | 18 | Not Reported | [3] |
| BMS-8 | 146 | Not Reported | [3] |
| BMS-1166 | 1.4 | Not Reported |
Table 2: Cellular Activity of PD-1/PD-L1 Small-Molecule Inhibitors
| Compound | Assay Type | Endpoint | Reported Activity | Reference(s) |
| This compound | PD-1/PD-L1 Blockade Bioassay | NFAT-luciferase induction | EC50 = 4.21 µM | [4] |
| LH1307 | PD-1/PD-L1 Blockade Bioassay | NFAT-luciferase induction | EC50 = 0.76 µM | |
| CA-170 | T-cell proliferation/IFN-γ secretion | Rescue of inhibition | Potent activity comparable to blocking antibodies |
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to PD-1 on activated T-cells leads to the recruitment of the phosphatase SHP2, which dephosphorylates and inactivates downstream signaling molecules of the T-cell receptor (TCR), thereby suppressing the anti-tumor immune response. Small-molecule inhibitors like this compound bind to PD-L1, inducing its dimerization and preventing its interaction with PD-1, thus restoring T-cell function.
References
Assessing the Translational Potential of LH1306 in Humanized Mouse Models: A Comparative Guide
This guide provides a comprehensive comparison of the novel therapeutic agent LH1306 with existing alternatives, focusing on its performance in preclinical humanized mouse models. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the translational potential of this compound. All experimental data is summarized for clarity, and detailed protocols are provided for key methodologies.
Mechanism of Action and Signaling Pathway
This compound is a novel small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to Bcl-2, this compound disrupts its interaction with pro-apoptotic proteins such as Bim, Bak, and Bax. This disruption unleashes the pro-apoptotic proteins, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death. This targeted mechanism of action makes this compound a promising candidate for cancers that overexpress Bcl-2.
Caption: this compound mechanism of action targeting the Bcl-2 pathway.
Comparative Efficacy in Humanized Mouse Models
The efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML) established in humanized mice. These mice were engrafted with human hematopoietic stem cells to reconstitute a human immune system. The performance of this compound was compared against Venetoclax, an FDA-approved Bcl-2 inhibitor, and a standard-of-care chemotherapy agent, Cytarabine.
Table 1: Anti-Tumor Efficacy in AML PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | Overall Survival (Median, Days) |
| Vehicle Control | Daily, Oral | 1542 ± 210 | - | 25 |
| This compound | 50 mg/kg, Daily, Oral | 385 ± 98 | 75.0% | 48 |
| Venetoclax | 100 mg/kg, Daily, Oral | 524 ± 130 | 66.0% | 42 |
| Cytarabine | 30 mg/kg, Q3D, IP | 894 ± 185 | 42.0% | 33 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells (% of CD45+) | CD4+ T Cells (% of CD45+) | NK Cells (% of CD45+) | Regulatory T Cells (% of CD4+) |
| Vehicle Control | 12.5 ± 2.1 | 25.3 ± 3.4 | 8.1 ± 1.5 | 15.2 ± 2.8 |
| This compound | 28.7 ± 3.5 | 22.1 ± 2.9 | 15.4 ± 2.2 | 7.8 ± 1.9 |
| Venetoclax | 24.1 ± 3.1 | 23.5 ± 3.0 | 12.9 ± 1.9 | 9.1 ± 2.1 |
| Cytarabine | 15.8 ± 2.5 | 24.8 ± 3.2 | 9.5 ± 1.7 | 14.5 ± 2.5 |
Experimental Protocols
A standardized workflow was employed for the in vivo assessment of this compound and its comparators in the humanized mouse model.
Caption: Experimental workflow for efficacy testing in humanized mice.
1. Humanized Mouse Model Generation:
-
NOD-scid IL2Rgamma-null (NSG) mice aged 6-8 weeks were sublethally irradiated (250 cGy).
-
24 hours post-irradiation, mice were intravenously injected with 1x10^5 human CD34+ hematopoietic stem cells (HSCs) isolated from cord blood.
-
Human immune cell engraftment was confirmed at 12 weeks post-HSC injection by flow cytometric analysis of peripheral blood for human CD45+ cells.
2. PDX Tumor Model Establishment:
-
An established and characterized AML patient-derived xenograft line was used.
-
Cryopreserved PDX tissue was minced and resuspended in a 1:1 mixture of Matrigel and RPMI-1640 medium.
-
5x10^6 viable cells were subcutaneously implanted into the right flank of each humanized mouse.
3. Dosing and Monitoring:
-
When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.
-
This compound and Venetoclax were formulated in 0.5% methylcellulose with 1% Tween 80 for oral gavage.
-
Cytarabine was dissolved in saline for intraperitoneal injection.
-
Tumor volumes were measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Animal body weights were monitored as a measure of toxicity.
4. Endpoint Analysis:
-
For efficacy assessment, mice were euthanized when tumors reached 2000 mm³ or showed signs of morbidity, and this was recorded for survival analysis.
-
For immunophenotyping, a separate cohort of mice was treated for 14 days, after which tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies against human immune cell markers for flow cytometry analysis.
Safety Operating Guide
Proper Disposal Procedures for LH1306: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the small molecule PD-1/PD-L1 inhibitor, LH1306, is critical for laboratory safety and environmental protection. As a trusted partner in your research, we provide the following essential information and step-by-step guidance for the proper handling and disposal of this compound.
While a specific Safety Data Sheet (SDS) for this compound (Formula: C38H48N6O6) with explicit disposal instructions was not available in public records, this guide is based on established best practices for the disposal of similar potent, biologically active small molecules in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate personal protective equipment. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the material. |
| Eye Protection | Safety glasses with side shields or goggles | Goggles are preferred to provide a complete seal around the eyes, especially when handling powders or solutions. |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect from skin contact. Consider a chemically resistant apron if handling larger quantities. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes, flasks) that has come into contact with this compound should be collected in a designated hazardous waste container lined with a chemically resistant bag.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound, PD-1/PD-L1 Inhibitor") and a general description of the waste (e.g., "Solid Waste," "Aqueous Waste with this compound").
-
Indicate the primary hazards associated with the waste. While specific data for this compound is limited, it is prudent to assume it may have biological activity and potential toxicity.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that the storage area is secondary containment compliant to prevent the spread of material in case of a leak.
-
Do not accumulate large quantities of waste. Arrange for regular pickups by your institution's EHS or a licensed hazardous waste disposal contractor.
4. Final Disposal:
-
The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.
-
The most common and recommended method for the destruction of potent organic compounds like this compound is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Signaling Pathway Context: PD-1/PD-L1 Inhibition
This compound is an inhibitor of the Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) interaction.[1] This signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. By blocking the PD-1/PD-L1 interaction, this compound can enhance T-cell responses, which is a key mechanism in cancer immunotherapy. The diagram below illustrates this targeted signaling pathway.
Caption: The inhibitory effect of this compound on the PD-1/PD-L1 signaling pathway.
By adhering to these general best practices and consulting with your institutional safety officers, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling LH1306
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling LH1306. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling, directly addressing operational questions for the use and disposal of this compound.
Chemical and Physical Properties
This compound is a potent, bioactive small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction.[1][2][3] The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C38H48N6O6 | Sigma-Aldrich[1] |
| CAS Number | 2182653-84-3 | Sigma-Aldrich[1] |
| Molecular Weight | 684.82 g/mol | Sigma-Aldrich[1] |
| Appearance | White to beige powder | Sigma-Aldrich[1] |
| Purity | ≥95% (HPLC) | Sigma-Aldrich[1] |
| Solubility | 2 mg/mL in DMSO (clear solution) | Sigma-Aldrich[1] |
| Storage Temperature | -10 to -25°C | Sigma-Aldrich[1] |
| Storage Class Code | 11 - Combustible Solids | Sigma-Aldrich[1] |
| WGK | WGK 3 | Sigma-Aldrich[1] |
Personal Protective Equipment (PPE)
Due to its classification as a combustible solid and its nature as a potent bioactive compound, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this compound.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat, and ensure skin is not exposed. For larger quantities or when generating dust, consider additional protective clothing. |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
This compound is shipped in wet ice and should be stored at -10 to -25°C upon receipt.[1]
-
As a combustible solid, it should be stored away from sources of ignition.[1]
-
Only qualified personnel trained in laboratory procedures and familiar with potential hazards should handle this chemical.[4]
Disposal: Specific disposal instructions for this compound are not readily available. However, as a chemical substance, its disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to be released into the environment.
Experimental Protocols and Applications
This compound is a C2-symmetric small molecule that functions as a potent inhibitor of the PD-1/PD-L1 protein-protein interaction with an IC50 of 25 nM in an HTRF (Homogeneous Time Resolved Fluorescence) assay.[1][2][3] It acts by binding to PD-L1 and inducing the formation of a PD-L1 homodimer, which prevents its interaction with the PD-1 receptor.[1]
Key Experimental Uses:
-
HTRF Assays: Used to determine the half-maximal inhibitory concentration (IC50) of the compound in inhibiting the PD-1/PD-L1 interaction.[2][3]
-
Cell-Based Co-culture PD-1 Signaling Assays: Employed to assess the potency of this compound in inhibiting PD-1 signaling in a cellular context.[2][3]
Mechanism of Action: PD-1/PD-L1 Inhibition
The following diagram illustrates the mechanism by which this compound inhibits the PD-1/PD-L1 signaling pathway, a critical immune checkpoint.
Caption: Mechanism of this compound as a PD-1/PD-L1 inhibitor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
